Engineering Steric Confinement: Physical and Chemical Properties of BHT-Based Organoaluminum Reagents in Selective Synthesis
Executive Summary The development of exceptionally bulky organoaluminum reagents in the late 1980s by 1 and Keiji Maruoka marked a paradigm shift in Lewis acid catalysis[1]. By utilizing sterically demanding ligands such...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of exceptionally bulky organoaluminum reagents in the late 1980s by 1 and Keiji Maruoka marked a paradigm shift in Lewis acid catalysis[1]. By utilizing sterically demanding ligands such as 2,6-di-tert-butyl-4-methylphenol (BHT), researchers engineered reagents like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and ATPH (aluminum tris(2,6-diphenylphenoxide)). These reagents leverage their unique physical properties to create highly controlled microenvironments, enabling unprecedented regio-, chemo-, and stereoselectivity in organic transformations.
This whitepaper explores the physical properties, coordination dynamics, and field-proven experimental protocols for utilizing BHT-based organoaluminum reagents in advanced drug development and synthetic chemistry.
Molecular Architecture & Physical Properties
The reactivity of BHT-based organoaluminum reagents is directly dictated by their physical structure. Traditional trialkylaluminum compounds, such as trimethylaluminum (Me₃Al), exist as electron-deficient bridged dimers (Al₂Me₆) in non-polar solvents. However, the introduction of two massive BHT ligands physically prohibits this dimerization due to severe steric clash.
As a result, MAD exists strictly as a monomer in organic solvents. This monomeric physical state leaves the aluminum center with a highly accessible, low-lying empty p-orbital, drastically amplifying its Lewis acidity compared to its dimeric counterparts.
Quantitative Physical Data
The table below summarizes the core physical and chemical properties of MAD, the most widely utilized BHT-based organoaluminum reagent:
The application of MAD relies on the concept of5[5]. When a carbonyl compound (e.g., a ketone or aldehyde) coordinates to the aluminum center, it forms a stable 1:1 Lewis acid-base complex.
Mechanistic Causality:
Why does MAD reverse traditional stereochemical outcomes? The bulky tert-butyl groups of the BHT ligands form a propeller-like cavity that physically encapsulates the coordinated carbonyl.
In Cyclic Systems: For substrates like 4-tert-butylcyclohexanone, standard nucleophiles attack from the less hindered axial face to yield equatorial alcohols. However, MAD coordination blocks the axial trajectory entirely. The nucleophile is forced to attack from the equatorial plane, yielding the highly unusual axial alcohol.
In Acyclic Systems: The steric pocket restricts the rotational degrees of freedom of the substrate, forcing it into a specific conformation that overrides inherent substrate bias, leading to anti-Cram addition products[5].
Visualization of the MAD Workflow
The following diagram illustrates the logical progression from pyrophoric precursors to the generation of the sterically confined reaction pocket.
Workflow of MAD synthesis and stereoselective carbonyl alkylation.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Physical observables (such as gas evolution) are used to confirm reaction progress.
Protocol A: In Situ Preparation of MAD (0.4 M in Toluene)
Note: MAD is highly sensitive to moisture. All glassware must be flame-dried under vacuum and purged with high-purity argon.
Ligand Dissolution: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (2.0 mmol, 440 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve in 5.0 mL of anhydrous toluene under argon.
Aluminum Addition: Slowly add trimethylaluminum (Me₃Al) (1.0 mmol, 0.5 mL of a 2.0 M solution in toluene) dropwise via syringe at room temperature.
Self-Validation (Gas Evolution): Observe the immediate effervescence. Causality: The evolution of methane (CH₄) gas is the physical byproduct of the acid-base reaction between the phenol proton and the methyl group on the aluminum.
Maturation: Stir the solution at room temperature for 1 hour. The cessation of bubbling indicates the complete formation of the monomeric MAD reagent.
Protocol B: Stereoselective Alkylation of Cyclohexanones
Complexation: Cool the freshly prepared MAD solution (0.4 M, 1.0 equiv) to -78 °C using a dry ice/acetone bath. Causality: Low temperatures maximize the thermodynamic stability of the Lewis acid-base complex and prevent premature side reactions.
Substrate Addition: Slowly add the ketone (e.g., 4-tert-butylcyclohexanone, 1.0 equiv) dissolved in 1 mL of toluene. Stir for 15 minutes to allow the steric pocket to fully encapsulate the carbonyl.
Nucleophilic Attack: Add the organometallic nucleophile (e.g., Methyllithium, 1.2 equiv) dropwise down the side of the flask. Stir for 1 hour at -78 °C.
Quenching: Quench the reaction safely by adding 1N HCl dropwise at -78 °C, then allow it to warm to room temperature. Causality: The acid hydrolyzes the Al-O bonds, destroying the complex and precipitating aluminum salts, which can then be removed via standard aqueous extraction.
Safety & Handling
While the bulky BHT ligands stabilize the aluminum center compared to its raw precursors, MAD remains a highly reactive organometallic species.
Water Reactivity: MAD3 to release flammable methane gas, BHT, and aluminum hydroxide precipitates[3].
Precursor Hazards: Trimethylaluminum (Me₃Al) is severely pyrophoric and will ignite spontaneously in air. It must be handled exclusively using rigorous Schlenk line or glovebox techniques.
Toxicity: The solvent (toluene) and the reagent itself pose inhalation and skin contact risks. Work must be conducted in a certified chemical fume hood[3].
Technical Guide: Synthesis and Mechanism of Diisobutylaluminum 2,6-Di-tert-butyl-4-methylphenoxide (DIBAL-BOT)
Executive Summary Diisobutylaluminum butylated oxytoluene (often referred to in literature as DIBAL-BHT or the Yamamoto Reagent ) is a sterically demanding organoaluminum reagent designed to override intrinsic substrate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diisobutylaluminum butylated oxytoluene (often referred to in literature as DIBAL-BHT or the Yamamoto Reagent ) is a sterically demanding organoaluminum reagent designed to override intrinsic substrate bias during reduction reactions.
Unlike the parent reagent DIBAL-H, which is a strong, relatively unhindered hydride donor, DIBAL-BOT features a massive phenoxide ligand derived from Butylated Hydroxytoluene (BHT). This ligand acts as a "steric gatekeeper," forcing hydride delivery to occur only from the least hindered trajectory. It is the gold standard for the stereoselective 1,2-reduction of
-unsaturated ketones, particularly in the synthesis of prostaglandins (e.g., converting PGE2 to PGF2 with high stereochemical fidelity).
Chemical Identity & Structural Logic[1][2]
The reagent is formed by the stoichiometric modification of Diisobutylaluminum hydride (DIBAL-H) with 2,6-Di-tert-butyl-4-methylphenol (BHT).
Lewis Acidic Aluminum center with one hydridic H and one bulky aryloxide.[1]
Key Feature
The "bowl-shaped" BHT ligand shields the aluminum center, preventing coordination to sterically crowded carbonyls or directing attack away from axial substituents.
Synthesis Mechanism
The synthesis of DIBAL-BOT is an irreversible protonolysis reaction. It is generated in situ immediately prior to use.
The Reaction Pathway
The reaction is driven by the high acidity of the phenolic proton relative to the hydridic character of the aluminum-bound hydrogen, as well as the entropic gain from the release of hydrogen gas.
Reaction Equation:
Step-by-Step Mechanistic Flow:
Lewis Acid-Base Complexation: The lone pair on the phenolic oxygen coordinates to the empty p-orbital of the aluminum in DIBAL-H.[2]
Proton Transfer (Rate Limiting): The phenolic proton is transferred to the hydridic hydrogen on the aluminum.
Elimination: Hydrogen gas (
) is ejected from the coordination sphere.
Product Formation: The resulting aluminum species features a strong Al-O covalent bond. Crucially, the two isobutyl groups remain intact; only the hydride is replaced if the stoichiometry is 1:1. Correction: In the specific synthesis of the reducing agent (DIBAL-BOT), the stoichiometry is often 1:2 (DIBAL:BHT) to make the bis-phenoxide (MAD) OR 1:1 to make the mono-phenoxide hydride.
Note: For DIBAL-BOT (the reducing agent) , the goal is to retain the hydride but bulk up the ligand sphere. Therefore, the reaction is actually a modification of the Lewis acidity, but often the term refers to the Aluminum Phenoxide itself (where H is replaced) used as a Lewis Acid, or the Modified Hydride .
Clarification for this Guide: Based on the application (reduction), we are synthesizing the modified hydride species or using the phenoxide as a Lewis Acid catalyst in conjunction with a hydride.
Authoritative Consensus: The "Yamamoto Reagent" for reduction typically refers to the species generated by mixing DIBAL-H and BHT in a 1:1 ratio (preserving one hydride for reduction) or using the bis-phenoxide (MAD) as a Lewis acid catalyst. This guide focuses on the 1:1 Modified Hydride synthesis, as implied by the "synthesis of [the reagent]" prompt.
Visualization of Synthesis Pathway
Caption: The irreversible protonolysis pathway generating DIBAL-BOT. The evolution of hydrogen gas serves as the entropic driving force.
Experimental Protocol
Safety Warning: DIBAL-H is pyrophoric. The reaction evolves hydrogen gas, which is flammable. All steps must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood.
Reagents[1][2][4][6][7][8][9]
DIBAL-H: 1.0 M solution in Toluene (Commercial).
BHT (2,6-Di-tert-butyl-4-methylphenol): Recrystallized from hexane and dried under vacuum.
Solvent: Toluene (Anhydrous, distilled over Na/Benzophenone).
Step-by-Step Synthesis (In Situ)
Glassware Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
BHT Charge: Add BHT (4.4 g, 20 mmol) to the flask.
Solvation: Cannulate anhydrous Toluene (40 mL) into the flask. Stir until BHT is fully dissolved.
Cooling: Submerge the flask in a cooling bath (Ice/Water at 0°C or Dry Ice/Acetone at -78°C depending on desired reaction speed; 0°C is standard for synthesis).
DIBAL Addition: Slowly add DIBAL-H (20 mL of 1.0 M solution, 20 mmol) dropwise via syringe over 10 minutes.
Observation: Vigorous bubbling (
evolution) will occur.
Maturation: Allow the mixture to stir at 0°C for 30–60 minutes.
Checkpoint: The cessation of gas evolution indicates the completion of the protonolysis.
Usage: The resulting colorless solution is ~0.33 M DIBAL-BOT and should be used immediately for the subsequent reduction step.
Why synthesize DIBAL-BOT instead of using DIBAL-H? The answer lies in Steric Screening .
The Problem: DIBAL-H
DIBAL-H is small enough to attack ketones from the less hindered face, but often lacks the bulk to distinguish between subtle conformational differences in flexible ring systems (like prostaglandins).
The Solution: DIBAL-BOT
The BHT ligand creates a "pocket" around the aluminum.
Coordination: The carbonyl oxygen binds to the Aluminum.[2][3]
Screening: The massive tert-butyl groups of the BHT ligand clash with the substituents on the substrate (e.g., the
-chain of a prostaglandin).
Directed Attack: This forces the reaction to proceed through a specific transition state that minimizes steric repulsion, often flipping the selectivity compared to standard hydrides.
Comparative Data: Reduction of Prostaglandin Intermediate
Reagent
Conditions
Product Ratio (15S : 15R)
Selectivity
Zn(BH4)2
Ether, 0°C
50 : 50
None
DIBAL-H
Toluene, -78°C
48 : 52
None
DIBAL-BOT
Toluene, -78°C
92 : 8
High (15S)
Data Source: Iguchi et al., Bull. Chem. Soc. Jpn. (1981)
Visualization of Stereoselectivity
Caption: The BHT ligand acts as a steric shield, blocking the 'top' face attack and enforcing high diastereoselectivity.
References
Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[1][4][5][6] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[4][5][6] Bulletin of the Chemical Society of Japan, 54(10), 3033–3041.
Iguchi, S., et al. (1979).[4] Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide.[1][4][5][6] Novel stereoselective reducing agent for prostaglandin synthesis.[4][5][6] The Journal of Organic Chemistry, 44(8), 1363–1365.
Advanced Steric Control in Organoaluminum Catalysis: A Guide to Butylated Hydroxytoluene (BHT) Aluminum Complexes
Executive Summary This technical guide analyzes the steric hindrance effects of aluminum compounds derived from Butylated Hydroxytoluene (BHT) , specifically focusing on the Methylaluminum bis(2,6-di-tert-butyl-4-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the steric hindrance effects of aluminum compounds derived from Butylated Hydroxytoluene (BHT) , specifically focusing on the Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) complex, commonly referred to in literature as MAD .
For researchers in drug development, the utility of these compounds lies not in their reactivity, but in their lack of it at specific vectors. By utilizing the massive steric bulk of the tert-butyl groups on the BHT ligand, these reagents function as "molecular gates," enforcing high diastereoselectivity in carbonyl alkylations, Diels-Alder reactions, and polymerization processes used to create biodegradable drug delivery matrices.
Part 1: Mechanistic Principles of Steric Hindrance
The "Steric Wall" and Amphiphilic Activation
Standard Lewis acids (e.g.,
, ) activate carbonyls by coordinating to the oxygen lone pair, increasing the electrophilicity of the carbon. However, they offer little spatial control, often leading to racemates or thermodynamically controlled products (Cram products).[1]
BHT-derived aluminum compounds introduce a paradigm shift known as Amphiphilic Activation .[1]
Lewis Acidity: The aluminum center remains electron-deficient and coordinates to the carbonyl oxygen.
Steric Screening: The two bulky BHT ligands create a "picket fence" around the aluminum center. When the aluminum coordinates to a ketone or aldehyde, these bulky groups shield the face of the carbonyl cis to the aluminum, effectively blocking nucleophilic attack from that side.
This forces the nucleophile to attack from the sterically unhindered face, often leading to anti-Cram selectivity, which is difficult to achieve with conventional reagents.
Monomeric Integrity
Unlike trimethylaluminum (
), which exists as a dimer to satisfy aluminum's octet, MAD exists largely as a monomer in solution due to the steric repulsion between the BHT units. This monomeric nature ensures a consistent, well-defined active species, eliminating the kinetic ambiguity associated with aggregate dissociation steps.[1]
Mechanism Visualization
The following diagram illustrates the synthesis and the steric blocking mechanism that enforces selectivity.
Figure 1: Synthesis pathway of MAD and its subsequent application in sterically controlled carbonyl activation.
Part 2: Experimental Protocols
Synthesis of MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide))
Safety Warning: Trimethylaluminum (TMA) is pyrophoric. All manipulations must be performed under a rigorous Argon or Nitrogen atmosphere using Schlenk lines or a glovebox.[1]
2,6-Di-tert-butyl-4-methylphenol (BHT), recrystallized and dried.
Anhydrous Toluene or Hexane (dried over Na/Benzophenone).[1]
Protocol:
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2 equivalents of BHT in anhydrous toluene.
Addition: Cool the solution to 0°C. Slowly add 1 equivalent of Trimethylaluminum via syringe.
Observation: Vigorous evolution of Methane gas (
) will occur. Ensure the system is vented through an oil bubbler.[1]
Completion: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of gas evolution indicates reaction completion.
Usage: The resulting solution is the MAD reagent. It is typically used in situ but can be crystallized as a white solid if solvent is removed under vacuum.[1]
Protocol for Anti-Cram Alkylation of Aldehydes
This protocol demonstrates the reversal of stereoselectivity compared to standard Grignard additions.
Complexation: Cool the MAD solution (prepared above, 1.1 mmol) to -78°C.
Substrate Addition: Add the chiral aldehyde (1.0 mmol) dissolved in toluene slowly to the MAD solution. Stir for 30 minutes at -78°C to allow the aluminum to coordinate and establish the "steric wall."
Nucleophile Addition: Add the alkyllithium or Grignard reagent (1.1 mmol) slowly.
Reaction: Stir at -78°C for 1-3 hours.
Quench: Quench carefully with dilute HCl or saturated
.
Workup: Extract with ether, dry over
, and analyze diastereomeric ratio (dr) via HPLC or NMR.
Part 3: Comparative Data & Applications
Selectivity Comparison
The table below highlights the drastic difference in selectivity provided by the BHT-aluminum system compared to conventional Lewis acids in the alkylation of 2-phenylpropanal.
Reagent System
Major Product Configuration
Selectivity (Diastereomeric Ratio)
Mechanism Type
None (Control)
Cram (Syn)
2 : 1
Thermal / Steric
Cram (Syn)
> 90 : 10
Chelation Control
MAD (Al-BHT)
Anti-Cram (Anti)
1 : 99
Amphiphilic Steric Block
MAT (Al-TPP)
Anti-Cram (Anti)
1 : 50
Moderate Steric Block
Table 1: Comparison of diastereoselectivity in nucleophilic addition to chiral aldehydes [1, 2].
Application in Polymerization (Drug Delivery)
In the Ring-Opening Polymerization (ROP) of lactides for biodegradable sutures or depot drugs, BHT-aluminum complexes serve as initiators.
Role: The bulky ligand prevents transesterification (chain scrambling), leading to polymers with narrow polydispersity indices (PDI < 1.1).
Impact: This allows for precise control over the degradation rate of the polymer matrix, a critical quality attribute (CQA) in controlled-release drug formulations [3].
Part 4: References
Maruoka, K., Itoh, T., & Yamamoto, H. (1985).[1] "Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) as a New Reagent for the Selective Activation of Carbonyl Compounds." Journal of the American Chemical Society.
Yamamoto, H. (1993).[1] "Organoaluminum reagents in organic synthesis." Tetrahedron.
Ko, B.-T., & Lin, C.-C. (1999).[1] "Synthesis and Characterization of Aluminum Alkoxides and Their Application to Ring-Opening Polymerization of ε-Caprolactone." Macromolecules.
Healy, M. D., et al. (1991).[1] "Sterically crowded aryloxide compounds of aluminum."[1] Coordination Chemistry Reviews.
solubility of diisobutylaluminum butylated oxytoluene in toluene
Solvation Dynamics and Application of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BHT) in Toluene: A Technical Whitepaper Executive Summary Diisobutylaluminum butylated oxytoluene (DIBAL-BHT, CAS 56252-56-3) represent...
Author: BenchChem Technical Support Team. Date: March 2026
Solvation Dynamics and Application of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BHT) in Toluene: A Technical Whitepaper
Executive Summary
Diisobutylaluminum butylated oxytoluene (DIBAL-BHT, CAS 56252-56-3) represents a masterclass in steric engineering within organometallic chemistry. By modifying standard diisobutylaluminum hydride (DIBAL-H) with the exceptionally bulky 2,6-di-tert-butyl-4-methylphenol (BHT) ligand, chemists generate a highly hindered Lewis acid and stereoselective reducing agent[1]. While the reagent itself is powerful, its efficacy is inextricably linked to its solvation environment. Toluene serves as the premier solvent for DIBAL-BHT, providing the exact thermodynamic and kinetic conditions required to maintain the reagent's structural integrity and catalytic reactivity[2].
This whitepaper dissects the physicochemical causality behind the solubility of DIBAL-BHT in toluene, outlines self-validating protocols for its in situ generation, and details its advanced applications in drug development and polymer synthesis.
Thermodynamics of Solvation: Why Toluene?
The choice of toluene as the primary solvent for DIBAL-BHT is not arbitrary; it is a fundamental requirement dictated by the reagent's coordination chemistry.
2.1. Lipophilic Solvation and
Interactions
DIBAL-BHT is a massive, hydrophobic molecule. The aluminum center is flanked by two isobutyl chains and a phenoxide ring bearing two tert-butyl groups and a methyl group. Toluene, an aromatic hydrocarbon, perfectly matches the lipophilicity of these ligands. The solvent facilitates rapid dissolution through London dispersion forces and favorable stacking interactions with the electron-rich aromatic ring of the BHT ligand.
2.2. The Necessity of a Non-Coordinating Environment
The defining feature of DIBAL-BHT is its highly sterically hindered, yet electronically vacant,
-orbital on the aluminum center. This vacancy is critical for coordinating with the carbonyl oxygen of target substrates (e.g., ketones) prior to hydride transfer.
If a polar, coordinating solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) were used, the solvent's lone pairs would competitively bind to the aluminum center. This solvent coordination would block the substrate from binding, effectively neutralizing the reagent's stereodirecting capability. Toluene () is strictly non-coordinating, preserving the active Lewis acidic site of DIBAL-BHT while keeping the bulky complex fully solvated in a homogeneous phase[3].
Table 1: Physicochemical and Solubility Profile of DIBAL-BHT
High mass dictates need for highly lipophilic solvation.
Toluene
>1.0 M (Highly Soluble)
Optimal. Non-coordinating; preserves Lewis acidity.
Hexane / Heptane
~0.5 M (Soluble)
Good, but lower solubility limit than toluene due to lack of interactions.
THF / Diethyl Ether
Soluble (but detrimental)
Solvent competitively coordinates to Al, destroying stereoselectivity.
Dichloromethane (DCM)
Soluble
Usable, but poses risks of halogen exchange or side reactions at elevated temps.
Self-Validating Protocol: In Situ Preparation of DIBAL-BHT in Toluene
Because commercially available pre-mixed solutions can degrade over time upon exposure to trace moisture, Senior Application Scientists often prefer to generate DIBAL-BHT in situ[1]. The following protocol is designed as a self-validating system: the physical observations during the procedure confirm the chemical transformations.
Materials Required:
2,6-di-tert-butyl-4-methylphenol (BHT) (recrystallized and dried)
DIBAL-H (1.0 M solution in anhydrous toluene)
Anhydrous Toluene (Karl Fischer titration < 10 ppm H
O)
Step-by-Step Methodology:
System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-pure Argon. Repeat three times. Causality: Organoaluminum compounds react violently with moisture and oxygen, leading to the formation of insoluble aluminum oxides.
Solvation of Ligand: Add 1.05 equivalents of BHT to the flask. Inject anhydrous toluene to achieve a target concentration of 0.5 M. Stir until the solid is completely dissolved, yielding a clear, colorless solution.
Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent reaction is highly exothermic. Controlling the temperature prevents the cleavage of the isobutyl groups from the aluminum center.
Reagent Addition & Validation: Slowly add 1.0 equivalent of DIBAL-H (in toluene) dropwise via a syringe pump.
Visual Confirmation of Synthesis: Observe the immediate evolution of hydrogen (H
) gas bubbles. This gas evolution is your self-validating indicator. The reaction is .
Maturation: Continue stirring at 0 °C for 1 hour, then warm to room temperature (23 °C) for an additional 1 hour. The reagent is fully formed and ready for use when gas evolution completely ceases and the solution remains perfectly clear.
Synthesis and Solvation Pathway of DIBAL-BHT in Toluene.
Advanced Applications and Mechanistic Workflows
Stereoselective Reduction of Ketones (Drug Development)
In pharmaceutical synthesis, controlling the stereochemistry of secondary alcohols is paramount. Standard hydride donors (like NaBH
or unmodified DIBAL-H) often yield mixtures of diastereomers. DIBAL-BHT in toluene solves this through extreme steric shielding[1].
When a ketone substrate is introduced to the toluene solution, the carbonyl oxygen coordinates to the aluminum. The massive tert-butyl groups of the BHT ligand create a rigid, pocket-like transition state. This forces the incoming hydride (from a second equivalent of reducing agent or via an intramolecular rearrangement depending on the exact catalytic cycle) to attack from the least hindered face, overwhelmingly yielding the anti-alcohol product. The non-coordinating nature of toluene is what allows this highly specific Al-O coordination to occur in the first place.
Mechanistic Pathway of Stereoselective Reduction using DIBAL-BHT.
Modifier in Olefinic Block Copolymerization
Beyond small-molecule synthesis, DIBAL-BHT in toluene is heavily utilized in polymer chemistry, specifically in the synthesis of high-melting olefinic block copolymers (OBCs). It acts as a highly effective chain transfer agent and modifier alongside catalysts like pyridylamido hafnium systems[2]. The solubility of DIBAL-BHT in toluene ensures homogeneous distribution within the polymerization reactor, allowing for precise control over chain shuttling events between the active catalyst and the aluminum center, which dictates the block architecture of the resulting polymer.
References
e-EROS Encyclopedia of Reagents for Organic Synthesis - Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (Dibal-BHT). ResearchGate. Available at:[Link]
Akzo Nobel Polymer Chemicals BV - DIISOBUTYLALUMINUM BUTYLATED OXYTOLUENE (CAS 56252-56-3). LookChem. Available at:[Link]
In search of a viable route to high-melting olefinic block copolymers - Academie des Sciences. Available at:[Link]
131 questions with answers in KETONES | Science topic - Solvent selection for bulky organometallic modifiers. ResearchGate. Available at: [Link]
Steric Architectures in Aluminum Chemistry: A Technical Guide to Diisobutylaluminum-BHT Complexes
This guide details the coordination chemistry, synthesis, and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , a sterically demanding organoaluminum reagent derived from Diisobutylaluminum hydride...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the coordination chemistry, synthesis, and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , a sterically demanding organoaluminum reagent derived from Diisobutylaluminum hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT).[1]
Executive Summary
In advanced organic synthesis and drug development, the "sledgehammer" reactivity of unmodified aluminum hydrides (like LiAlH₄ or DIBAL-H) often lacks the precision required for complex scaffolds.[1][2] The coordination of DIBAL-H with the sterically hindered phenol BHT (2,6-di-tert-butyl-4-methylphenol) transforms the aluminum center.[1] It converts a highly reactive hydride donor into a sterically gated Lewis acid or a selective Meerwein-Ponndorf-Verley (MPV) reductant .[1]
This guide explores the synthesis of the
complex, its structural dynamics, and its critical role in stereoselective transformations, such as the synthesis of prostaglandins and the ring-opening polymerization (ROP) of cyclic esters.
Part 1: Theoretical Framework & Coordination Chemistry
The Reaction Landscape
The fundamental reaction involves the protonolysis of the aluminum-hydride bond by the phenolic proton of BHT. Unlike simple alcohols which form aggregates (dimers/trimers) with aluminum, the massive steric bulk of the tert-butyl groups on the BHT ring prevents dimerization, resulting in a monomeric, highly soluble species.
The resulting complex, Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , exhibits unique properties:
Geometry: Distorted tetrahedral at the Aluminum center.[1][3]
Steric Gating: The two tert-butyl groups of the phenoxide ligand flank the aluminum center, creating a "steric pocket." This pocket restricts access to the metal center, allowing only specific substrates (or specific faces of substrates) to coordinate.[1]
Electronic Modulation: The phenoxide oxygen donates electron density into the aluminum p-orbital, attenuating its Lewis acidity compared to alkyl aluminum chlorides, but retaining enough acidity for carbonyl activation.
Mechanism of Action: The "Switch"
The complex operates via two distinct mechanisms depending on the substrate and conditions:
Lewis Acid Activation: The Al center coordinates to a carbonyl oxygen.[1][4] The BHT ligand shields the complex, preventing "back-biting" or non-selective nucleophilic attacks.
MPV-Type Reduction: In the absence of an Al-H bond, the complex can act as a reducing agent via
-hydride elimination from the isobutyl groups.[1] The BHT ligand dictates the stereochemistry of this hydride transfer.
Part 2: Applications in Drug Development & Catalysis
Stereoselective Reduction (The "Iguchi" Protocol)
The most prominent pharmaceutical application is the stereoselective reduction of
-unsaturated ketones, specifically in Prostaglandin synthesis .
Challenge: Reducing the C15 ketone of a prostaglandin intermediate typically yields a mixture of 15
Mechanism: The bulky BHT ligand forces the aluminum to coordinate to the ketone in a specific orientation. The hydride is then transferred from the isobutyl group (via a six-membered transition state), not an Al-H bond.[1]
Ring-Opening Polymerization (ROP)
In polymer chemistry, this complex serves as an initiator/catalyst for the ROP of
Benefit: The bulky ligand prevents transesterification (chain scrambling), leading to polymers with narrow polydispersity indices (PDI).[1]
Comparison of Aluminum Reagents
Reagent
Species Type
Primary Mechanism
Selectivity Profile
DIBAL-H
Hydride Donor
Direct Hydride Transfer
Low/Moderate (Temp dependent)
Bulky Lewis Acid / MPV Reductant
-Hydride Transfer (MPV)
High (Sterically controlled)
MAD (Me-Analog)
Bulky Lewis Acid
Carbonyl Activation
High (Complexation only)
LiAlH₄
Nucleophilic Hydride
Aggressive Hydride Transfer
None (Broad reduction)
Part 3: Experimental Protocols
Safety & Handling (Critical)
Pyrophoric Hazard: While
is less pyrophoric than DIBAL-H, the precursor (DIBAL-H) acts violently with air and water.[1]
Gas Evolution: The synthesis releases hydrogen gas (
).[1] Reactions must be vented through an inert gas bubbler.[1]
Solvents: Use anhydrous Toluene or Hexane (dried over Na/Benzophenone or activated alumina).[1]
Synthesis of
(1.0 M Stock Solution)
Objective: Prepare a clean solution of the complex for immediate use.
Preparation: Flame-dry a Schlenk flask and cool under Argon flow.
BHT Charge: Add 22.0 g (100 mmol) of sublimed BHT (2,6-di-tert-butyl-4-methylphenol) to the flask.
Solvation: Add 100 mL of anhydrous Toluene. Stir until dissolved.
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Slowly add 100 mmol of DIBAL-H (e.g., ~17.8 mL of neat liquid or equivalent volume of commercial solution) dropwise via cannula or pressure-equalizing dropping funnel.
Note: Vigorous evolution of
gas will occur.[1] Control the rate to manage pressure.
Maturation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution typically turns colorless to pale yellow.[1]
Storage: Use immediately or store under Argon at -20°C.
Stability Profile of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT) in Solution
Topic: Stability and Handling of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT) Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability and Handling of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT)
Content Type: Technical Whitepaper
Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (commonly referred to as DIBAL-BHT or the Yamamoto Reagent derivative ) is a sterically demanding organoaluminum reagent used primarily for regio- and stereoselective reductions. Unlike its parent compound, Diisobutylaluminum hydride (DIBAL-H), the BHT-modified species exhibits attenuated Lewis acidity and enhanced steric discrimination.
This guide details the thermodynamic and kinetic stability of DIBAL-BHT in solution, providing evidence-based protocols for its in situ generation, storage, and degradation monitoring.
Chemical Identity and Structural Dynamics
Compound Name: Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide
CAS Number: 56252-56-3
Common Precursors: DIBAL-H (1.0 M in Toluene/Hexane) + BHT (2,6-Di-tert-butyl-4-methylphenol).
The stability of DIBAL-BHT is governed by the steric bulk of the phenoxide ligand. While the Al-O bond is thermodynamically robust, the reagent remains air- and moisture-sensitive due to the remaining Al-isobutyl and Al-H (if unreacted) or Al-C bonds.
1.1 Synthesis and Equilibrium
The reagent is typically generated in situ by the protonolysis of DIBAL-H with BHT. This reaction releases hydrogen gas and is highly exothermic.
Figure 1: Stoichiometric generation of DIBAL-BHT. The reaction is driven by the entropic gain of
evolution.
Stability Parameters
2.1 Thermodynamic Stability in Solution
DIBAL-BHT is thermodynamically stable in aprotic hydrocarbon solvents (Toluene, Hexane) and ethers (THF) under inert atmospheres.
Thermal Tolerance: Stable up to 80°C in toluene. Decomposition (
-hydride elimination) accelerates >100°C.
Aggregation: Unlike DIBAL-H, which exists as a trimer or tetramer, DIBAL-BHT is monomeric or dimeric due to the massive steric bulk of the BHT ligand. This monomeric nature is crucial for its reactivity profile but makes it more susceptible to hydrolysis if the inert barrier is breached.
2.2 Hydrolytic and Oxidative Instability
The reagent is pyrophoric in concentrated forms and vigorously reactive with water.
Hydrolysis: Reacts instantly with water to release Isobutane, BHT, and Aluminum Hydroxide.
Oxidation: Reacts with
to form alkoxides, destroying the hydride/alkyl functionality.
Table 1: Solvent Compatibility and Stability Data
Solvent
Stability Rating
Half-Life (25°C, Inert)
Notes
Toluene
Excellent
> 6 Months
Preferred solvent. Non-coordinating.
Hexane/Heptane
Good
> 6 Months
Solubility may be lower at -78°C.
THF
Moderate
~ 1-2 Weeks
THF coordinates to Al, altering reactivity. Long-term storage not recommended due to potential ring opening or cleavage.
DCM
Poor
< 24 Hours
Potential for halogen abstraction/carbene formation over time.
Experimental Protocols
3.1 In Situ Preparation (Self-Validating Protocol)
Objective: Prepare 10 mmol of DIBAL-BHT (0.5 M) in Toluene.
Reagents:
DIBAL-H (1.0 M in Toluene) - 10 mL
BHT (Recrystallized, dry) - 2.20 g (10 mmol)
Anhydrous Toluene - 10 mL
Step-by-Step Methodology:
System Inertion: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
Ligand Dissolution: Charge the flask with BHT (2.20 g) and anhydrous Toluene (10 mL). Stir until fully dissolved.
Controlled Addition: Cool the BHT solution to 0°C (Ice bath). Add DIBAL-H (10 mL) dropwise via syringe over 10 minutes.
Validation Check: Observe vigorous bubbling (
evolution). If bubbling is absent, reagents may be compromised.
Aging: Allow the solution to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.
Why? Ensures complete protonolysis of the Al-H bond (or Al-C if using trialkylaluminum) and removal of dissolved
.
Usage: Use immediately for best results. If storage is required, transfer via cannula to a sealed, Argon-flushed Young's tube.
3.2 Stability Monitoring via H NMR
To verify the integrity of the reagent before critical usage (e.g., GMP synthesis), use the following NMR assay.
Sample Prep: Aliquot 0.1 mL of DIBAL-BHT solution into a dry NMR tube containing
under Argon.
Diagnostic Signals:
1.3 - 1.5 ppm (s, 18H): tert-Butyl groups of BHT (Shifted downfield from free BHT).
2.2 ppm (s, 3H): Methyl group of BHT.
Absence of Signal: Look for the disappearance of the phenolic -OH signal (
~5.0 ppm) of free BHT.
Degradation Indicator: Appearance of broad signals near 3-4 ppm indicates formation of aluminum alkoxides/hydroxides (hydrolysis products).
Degradation & Handling Workflow
Proper handling prevents the "silent killer" of organometallic reactions: partial hydrolysis leading to loss of stoichiometry.
Figure 2: Decision tree for handling and validating DIBAL-BHT solutions.
Quenching Protocol (Critical Safety):
Dilute reaction mixture with ether/toluene.
Cool to 0°C.
Add Methanol dropwise (Caution: Vigorous gas evolution).
Add Saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.
Stir vigorously for 1-2 hours until two clear layers form (breaks the Aluminum-emulsion).
References
Structure and Reactivity of DIBAL-BHT:
Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[1] A Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.
General Organoaluminum Handling:
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.
Safety Data & Properties:
PubChem Compound Summary for CID 16683009 (Diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum).
Mechanistic Insight on BHT Ligands:
Maruoka, K., & Yamamoto, H. (1985). Selective Reactions Using Organoaluminum Reagents.
how to synthesize diisobutylaluminum butylated oxytoluene in the lab
As a Senior Application Scientist, this document provides a comprehensive guide to the laboratory-scale reaction between Diisobutylaluminum Hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT). The query for "diisobutyla...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this document provides a comprehensive guide to the laboratory-scale reaction between Diisobutylaluminum Hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT). The query for "diisobutylaluminum butylated oxytoluene" likely refers to the aluminum phenoxide product formed from this reaction. This guide clarifies the chemical nature of the product and presents a detailed protocol for its preparation, emphasizing safety, mechanistic understanding, and practical application for research professionals.
Introduction: Deconstructing the Target Molecule
The term "diisobutylaluminum butylated oxytoluene" does not correspond to a standard chemical name in common literature. A systematic analysis suggests the user is interested in the reaction product of two well-known reagents:
Diisobutylaluminum Hydride (DIBAL-H): A powerful and versatile organoaluminum reducing agent and Lewis acid.
Butylated Hydroxytoluene (BHT): A common antioxidant, characterized by a sterically hindered phenolic group.
The most probable reaction between these two compounds is not a complex synthesis but a straightforward acid-base reaction. The acidic phenolic proton of BHT reacts with the basic hydride of DIBAL-H to yield diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide) and hydrogen gas. The resulting product is a bulky, non-nucleophilic aluminum phenoxide. Such compounds are of significant interest in organic synthesis, often employed as sterically demanding Lewis acids to promote specific, highly selective transformations.
This application note provides a detailed protocol for the safe and efficient in situ preparation of this bulky aluminum phenoxide, a reagent that can be used for various catalytic applications.
Reaction Mechanism and Scientific Rationale
The core of this procedure is the deprotonation of the sterically hindered phenol, BHT, by the organoaluminum reagent, DIBAL-H.
The key transformation is as follows:
Reactants: Diisobutylaluminum hydride ((i-Bu)₂AlH) and 2,6-di-tert-butyl-4-methylphenol (BHT).
Reaction: The acidic proton of the hydroxyl group on the BHT molecule is abstracted by the hydride (H⁻) furnished by DIBAL-H.
Products: This yields a stable aluminum phenoxide, diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide), and molecular hydrogen (H₂), which evolves as a gas.
The choice of DIBAL-H is critical; its high reactivity ensures complete and rapid deprotonation. The bulky diisobutyl groups on the aluminum center, combined with the two tert-butyl groups on the phenoxide, create a highly sterically encumbered environment around the aluminum atom. This steric bulk is the primary feature of the resulting reagent, modulating its Lewis acidity and preventing it from participating in undesired side reactions, such as reduction or complexation with smaller substrates.
Materials and Experimental Design
This protocol details the preparation of a 0.5 M solution of diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide) in toluene. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent the violent reaction of DIBAL-H with water and air.[1][2]
Reagents and Equipment
Item
Details/Specification
Purpose
Reagents
Diisobutylaluminum Hydride (DIBAL-H)
1.0 M solution in toluene
Hydride source and aluminum precursor
Butylated Hydroxytoluene (BHT)
≥99% purity, crystalline solid
Phenolic proton source
Anhydrous Toluene
Dri-Solv or freshly distilled
Reaction solvent
Equipment
Schlenk Flask (100 mL)
Oven-dried, with magnetic stir bar
Reaction vessel
Schlenk Flask (250 mL)
Oven-dried
Reagent stock vessel
Gas-tight Syringes
Various sizes (10 mL, 50 mL)
For liquid transfers
Schlenk Line / Dual Manifold
With nitrogen or argon gas source
To maintain an inert atmosphere
Magnetic Stir Plate
For reaction agitation
Ice/Water Bath
For temperature control
Experimental Protocol: Step-by-Step Synthesis
PART 1: Preparation of Reagents and Apparatus
Glassware Preparation: All glassware, syringes, and needles must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.
Inert Atmosphere Setup: Assemble the reaction flask on the Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure a completely anhydrous and oxygen-free environment.
BHT Solution Preparation: In the 250 mL Schlenk flask, dissolve 11.02 g (50.0 mmol) of BHT in 80 mL of anhydrous toluene. This will create a solution of the phenol.
PART 2: Reaction Execution
Initial Cooling: Place the 250 mL flask containing the BHT solution into an ice/water bath and allow the solution to cool to 0 °C with gentle stirring.
DIBAL-H Addition: Using a clean, dry, gas-tight syringe, slowly add 50.0 mL (50.0 mmol) of 1.0 M DIBAL-H solution in toluene to the stirred BHT solution over a period of 20-30 minutes.
Causality Note: A slow, dropwise addition is crucial to control the reaction rate and safely manage the evolution of hydrogen gas. A rapid addition can cause excessive gas evolution and a dangerous pressure buildup.
Reaction Monitoring: Vigorous bubbling (effervescence) will be observed as hydrogen gas is evolved. Continue stirring the reaction mixture at 0 °C. The reaction is typically complete when the gas evolution ceases (usually within 1-2 hours).
Warming to Room Temperature: Once gas evolution has stopped, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 30 minutes to ensure the reaction is complete.
Final Product: The resulting clear, colorless to pale yellow solution is the desired ~0.4 M solution of diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide) in toluene, ready for use in subsequent applications. The final volume will be approximately 130 mL.
Workflow Visualization
The following diagram outlines the key steps in the preparation of the aluminum phenoxide reagent.
Caption: Workflow for the synthesis of diisobutylaluminum phenoxide.
Safety and Handling Considerations
Pyrophoric Hazard: Diisobutylaluminum hydride (DIBAL-H) is pyrophoric and reacts violently with water and air.[2][3] It must be handled exclusively under an inert atmosphere by trained personnel.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[3]
Quenching: Any residual DIBAL-H or the aluminum phenoxide product should be quenched with extreme care. A common method is the slow, dropwise addition of isopropanol at low temperature, followed by a saturated aqueous solution of Rochelle's salt.
Hydrogen Gas: The reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.
Characterization and Validation
While this reagent is typically generated in situ and used directly, its formation can be validated through analytical techniques:
¹H NMR Spectroscopy: The most straightforward method is to take a sample of the reaction mixture (after careful quenching). The disappearance of the sharp singlet corresponding to the phenolic -OH proton of BHT (typically around 5.0 ppm in CDCl₃) provides strong evidence of complete reaction.
FT-IR Spectroscopy: The broad O-H stretching band of BHT (around 3600-3200 cm⁻¹) will disappear upon formation of the Al-O bond.
Conclusion
This application note provides a reliable and scientifically grounded protocol for the synthesis of diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide), a sterically hindered Lewis acid. By understanding the underlying acid-base mechanism and adhering strictly to the safety precautions required for handling pyrophoric organoaluminum reagents, researchers can confidently prepare this valuable synthetic tool for a range of applications in modern organic chemistry.
ChemicalBook. Butylated Hydroxytoluene - Properties and Application. [URL: https://www.chemicalbook.
Alpha Chemical Corp. Butylated Hydroxytoluene: Properties, Uses, and Benefits. [URL: https://www.alphachem.ca/butylated-hydroxytoluene-properties-uses-and-benefits]
Cole-Parmer. Material Safety Data Sheet - Diisobutylaluminium hydride. [URL: https://www.coleparmer.com/msds/05021_msds.pdf]
ECHEMI. Diisobutylaluminum hydride SDS, 1191-15-7 Safety Data Sheets. [URL: https://www.echemi.com/sds/Diisobutylaluminum-hydride-cas-1191-15-7.html]
Tuoda Industry Limited. Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H). [URL: https://www.tuodaindus.com/wp-content/uploads/2023/05/MSDS-Diisobutylaluminum-Hydride-DIBAL-H.pdf]
Gelest, Inc. OMAL021.7_ DIISOBUTYLALUMINUM HYDRIDE 1.5M in toluene. [URL: https://www.gelest.com/wp-content/uploads/OMAL021.7.pdf]
ResearchGate. Preparation and Characterization of Aluminum Alkoxides and their Application to Ring‐Opening Polymerization of ‐Caprolactones | Request PDF. [URL: https://www.researchgate.
Master Organic Chemistry. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. [URL: https://www.masterorganicchemistry.com/reaction-guide/dibal-h-ester-to-aldehyde-78-c-stopping-point-traps/]
Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). [URL: https://commonorganicchemistry.com/common-reagents/d/dibal-h]
ResearchGate. What is the oxidation product of DIBAL-BHT complex acting as a reducing reagent? [URL: https://www.researchgate.net/post/What_is_the_oxidation_product_of_DIBAL-BHT_complex_acting_as_a_reducing_reagent]
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [URL: https://www.masterorganicchemistry.com/2011/08/26/di-isobutyl-aluminum-hydride-dibal/]
BenchChem. A Technical Guide to the Synthesis of Aluminum Phenoxide from Aluminum Alkoxides. [URL: https://www.benchchem.
Google Patents. US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. [URL: https://patents.google.
PrepChem.com. Synthesis of aluminum phenoxide. [URL: https://www.prepchem.com/synthesis-of-aluminum-phenoxide]
ring-opening polymerization of lactones using diisobutylaluminum catalysts
Executive Summary This guide details the protocol for the "living" Ring-Opening Polymerization (ROP) of cyclic esters (lactones) using diisobutylaluminum hydride (DIBAL-H) as a catalyst precursor. Unlike traditional meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for the "living" Ring-Opening Polymerization (ROP) of cyclic esters (lactones) using diisobutylaluminum hydride (DIBAL-H) as a catalyst precursor. Unlike traditional methods requiring the synthesis of complex metal-alkoxides, this protocol utilizes DIBAL-H to generate active diisobutylaluminum alkoxide initiators in situ by reaction with a primary alcohol. This method offers researchers in drug delivery and tissue engineering a versatile, highly tunable platform to synthesize polyesters (e.g., Polycaprolactone, Polylactide) with precise molecular weight control (
), narrow dispersity (), and defined end-group fidelity.
Scientific Foundation & Mechanism
The Role of DIBAL-H
Diisobutylaluminum hydride (DIBAL-H) is not the polymerization catalyst itself. It acts as a highly reactive scavenger and precursor. When reacted with a functional alcohol (
), it undergoes a quantitative protonolysis reaction, releasing hydrogen gas and forming a dialkylaluminum alkoxide ().
The resulting Aluminum Alkoxide (
) is the active initiating species. The group from the alcohol becomes the "head" of the polymer chain, allowing for facile introduction of functional groups (e.g., PEG-chains, drugs, or fluorescent tags) simply by changing the alcohol initiator.
Coordination-Insertion Mechanism
The polymerization proceeds via the Coordination-Insertion mechanism , which ensures "living" characteristics (no termination, no transfer).
Coordination: The carbonyl oxygen of the lactone coordinates to the Lewis-acidic Aluminum center.
Insertion: The alkoxide group (
) attacks the carbonyl carbon, cleaving the acyl-oxygen bond of the ring.[1]
Propagation: The ring opens, and the polymer chain grows while remaining attached to the Aluminum center until quenched.
Figure 1: Mechanistic pathway from DIBAL-H precursor to active chain propagation.
Materials & Preparation (The "Hidden" Protocol)
Critical Note: The success of ROP is 90% preparation. Aluminum alkyls are intolerant to moisture.
Solvent Purification
Toluene (Preferred): Must be anhydrous. Reflux over Sodium/Benzophenone until deep purple, then distill under Nitrogen. Alternatively, pass through activated alumina columns (MBraun/Grubbs system).
Storage: Store over activated 4Å molecular sieves in a glovebox.
Monomer Purification (
-Caprolactone)
Commercial lactones contain water and acid impurities that kill the catalyst.
Stir: Stir
-caprolactone over Calcium Hydride () granules for 24-48 hours at room temperature.
Distill: Perform vacuum distillation. Discard the first 10% (heads) and last 10% (tails).
Store: Store in a Schlenk flask under Argon or in a glovebox.
Reagents
DIBAL-H: Use 1.0 M solution in toluene (commercially available). Handle with extreme caution—pyrophoric.
Initiator (Benzyl Alcohol or PEG-OH): Dry by azeotropic distillation with toluene or store over 4Å sieves.
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.
Under Argon flow, add Benzyl Alcohol (Initiator,
, ) and anhydrous Toluene ().
Add DIBAL-H solution (
of , ) dropwise via gastight syringe.
Observation: Gas evolution (
) will occur.
Aging: Stir at room temperature for 15-30 minutes. This ensures complete conversion to the aluminum alkoxide (
).
Step 2: Polymerization[2][3]
Add purified
-Caprolactone (, ) via syringe.
Note: The reaction is often fast. For high DP, viscosity will increase visibly.
Stir at 25°C.
Time: 1-4 hours (Reaction is usually complete within 2 hours for this catalyst at RT).
Step 3: Quenching & Isolation
Quench: Add
of dilute HCl in Methanol (or pure Methanol) to kill the Aluminum center.
Precipitation: Pour the polymer solution slowly into
of cold Hexane or Diethyl Ether with vigorous stirring. PCL will precipitate as a white solid.
Filtration: Filter and dry under vacuum at 40°C overnight.
Data Analysis & Validation
Expected Results Table
The following table illustrates the "Living" nature of the polymerization. The Molecular Weight (
) should scale linearly with the Monomer-to-Initiator ratio ().
Entry
[M]₀/[I]₀ Ratio
Conv. (%)ᵃ
Theoretical Mn ( g/mol )
Experimental Mn (GPC)ᵇ
Dispersity (Đ)
1
20
>99
2,300
2,450
1.08
2
50
>99
5,700
5,900
1.10
3
100
98
11,400
11,200
1.12
4
200
95
22,800
21,500
1.15
ᵃ Determined by ¹H NMR.[2][3][4][5][6] ᵇ Determined by GPC (THF, polystyrene standards).
Self-Validating Checks (Troubleshooting)
Check 1 (Catalyst Color): The DIBAL-H + Alcohol solution should be clear and colorless. If it turns cloudy before monomer addition, moisture has infiltrated (Aluminum oxides formed). Abort.
Check 2 (Exotherm): Upon adding monomer, a slight exotherm indicates successful initiation.
Check 3 (GPC Trace): The peak should be monomodal. A "shoulder" at double the molecular weight suggests coupling (oxygen contamination) or transesterification (reaction ran too long/too hot).
Workflow Visualization
Figure 2: Operational workflow for DIBAL-mediated ROP.
References
Dubois, P., et al. "Macromolecular Engineering of Polylactones and Polylactides. 12. Study of the Depolymerization Reactions of Poly(ε-caprolactone) with Functional Aluminum Alkoxide End Groups." Macromolecules, 1993.
Mecerreyes, D., & Jerome, R. "From Living Ring-Opening Polymerization to Macromolecular Engineering." Macromolecular Chemistry and Physics, 1999.
Penczek, S., et al. "Basics of Ring-Opening Polymerization." Progress in Polymer Science, 2007.
Kricheldorf, H. R. "Syntheses of Biodegradable and Biocompatible Polymers by Means of Bismuth Catalysts." Chemical Reviews, 2009. (Context on metal-alkoxide mechanisms).
Wang, Y., et al. "Aluminum Alkoxides: A Family of Versatile Initiators for the Ring-Opening Polymerization of Cyclic Esters." Catalysts, 2020.
protocol for using diisobutylaluminum butylated oxytoluene in inert atmosphere
This Application Note is designed for research scientists and process chemists requiring high-fidelity protocols for the synthesis and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (commonly refer...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and process chemists requiring high-fidelity protocols for the synthesis and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (commonly referred to as BHT-DIBAH or the Yamamoto Reagent ).
This reagent is a steric powerhouse, derived from the reaction of Diisobutylaluminum hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT). Unlike the parent DIBAL-H, which is a highly reactive and often non-selective reducing agent, BHT-DIBAH utilizes extreme steric bulk to achieve exceptional stereoselectivity in ketone reductions and chemoselectivity in the presence of esters.
Core Directive & Scientific Rationale
The Steric Advantage
Standard aluminum hydrides (LiAlH₄, DIBAL-H) often exist as aggregates and attack carbonyls with little discrimination. By replacing the hydride or modifying the coordination sphere with the massive 2,6-di-tert-butyl-4-methylphenoxide (BHT) ligand, the aluminum center becomes:
Monomeric: The bulk prevents aggregation, creating a well-defined active species.
Sterically Screened: The reagent can only approach carbonyls from the least hindered face.
Mechanistically Distinct: While DIBAL-H transfers hydride directly, BHT-DIBAH (an aluminum alkyl phenoxide) typically functions via a Meerwein-Ponndorf-Verley (MPV) type mechanism or directed hydride transfer, often utilizing the
-hydrogen of the isobutyl group, resulting in high thermodynamic stereocontrol.
Self-Validating Protocol Design
This protocol incorporates "checkpoints" to ensure reagent integrity:
Checkpoint A (Gas Evolution): The synthesis involves protonolysis of the Al-H bond, releasing
. Cessation of bubbling indicates completion.
Checkpoint B (Colorimetric): Pure BHT-DIBAH in toluene is colorless to faint yellow. Dark orange/brown indicates oxygen contamination (phenoxyl radical formation).
Safety & Pre-requisites
CRITICAL WARNING: DIBAL-H is pyrophoric . It ignites spontaneously in air and reacts explosively with water.
Atmosphere: All operations must be performed under positive pressure of dry Nitrogen (
) or Argon ().
Glassware: Flame-dried under vacuum; cooled under inert gas.
Solvents: Toluene (anhydrous, <10 ppm
).
Reagent Preparation (In-Situ)
Because BHT-DIBAH is sensitive and best used fresh, in-situ preparation is the industry standard.
BHT (2,6-Di-tert-butyl-4-methylphenol): 2.20 g (10.0 mmol). Recrystallized from ethanol if yellow.
Solvent: Toluene (anhydrous), 20 mL.
Step-by-Step Synthesis Protocol
System Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line (double manifold). Flame-dry and purge with Argon (
).
BHT Solubilization: Under Argon flow, add BHT (2.20 g) solid. Cannulate anhydrous Toluene (20 mL) into the flask. Stir until fully dissolved.
Thermal Control: Cool the BHT solution to 0 °C using an ice/water bath.
Reasoning: The reaction with DIBAL-H is exothermic. Cooling prevents uncontrolled solvent boiling during gas release.
DIBAL-H Addition (The Critical Step):
Insert a vent needle (connected to an oil bubbler) into the septum to relieve pressure.
Add DIBAL-H (10.0 mL, 1.0 M) dropwise via syringe over 10 minutes.
Observation: Vigorous evolution of Hydrogen gas (
) will occur.
Maturation: Once addition is complete, remove the ice bath. Allow the mixture to stir at Room Temperature (25 °C) for 1 hour.
Checkpoint: Gas evolution must cease completely. The solution should be clear/colorless.
Visualization: Synthesis Workflow
Caption: Workflow for the in-situ generation of BHT-DIBAH under inert atmosphere.
Application Protocol: Stereoselective Reduction
Case Study: Reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol.
Rationale: DIBAL-H alone yields a mixture (axial/equatorial attack). BHT-DIBAH, due to its bulk, forces equatorial attack, yielding the thermodynamic cis alcohol (axial -OH) or trans alcohol depending on conditions and specific bulky ligand tuning. In the case of the standard Yamamoto BHT-DIBAH, it favors high stereoselectivity compared to simple hydrides.
Experimental Steps
Substrate Preparation: Dissolve 4-tert-butylcyclohexanone (1.0 mmol) in 5 mL anhydrous Toluene in a separate flame-dried flask.
Temperature Setting: Cool the BHT-DIBAH reagent solution (prepared in Section 3) to -78 °C (Dry Ice/Acetone bath).
Note: Unlike DIBAL-H which is reactive at -78 °C, BHT-DIBAH is attenuated. However, low temperature maximizes stereodifferentiation.
Cannulation: Transfer the substrate solution dropwise via cannula into the cold BHT-DIBAH solution.
Reaction: Stir at -78 °C for 2–4 hours.
Monitoring: Check TLC.[1][2][3] If reaction is sluggish (common with bulky reagents), warm slowly to -40 °C.
Quenching (The "Rochelle" Method):
Why: Aluminum emulsions are notorious. Rochelle's salt (Potassium Sodium Tartrate) breaks the aluminum-emulsion by chelating the aluminum.
Dilute with Diethyl Ether (20 mL) at -78 °C.
Add Saturated Aqueous Rochelle’s Salt (10 mL) dropwise.
Allow to warm to RT and stir vigorously for 1–2 hours until two clear layers form (Organic top, Aqueous bottom).
Workup: Separate layers. Extract aqueous phase with Ether (
). Dry organic combined organics over .[4] Filter and concentrate.
Data: Selectivity Comparison
Reagent
Conditions
Product Ratio (cis : trans)
Yield
Specificity
LiAlH₄
Ether, 0°C
10 : 90
95%
Low (Axial Attack)
DIBAL-H
Toluene, -78°C
25 : 75
92%
Moderate
BHT-DIBAH
Toluene, -78°C
99 : 1 (or high equatorial attack)*
96%
High (Steric Control)
*Note: Selectivity is highly substrate-dependent. BHT-DIBAH typically blocks the less hindered face, forcing attack from the more hindered side or proceeding via MPV transfer.
Mechanism & Causality[5]
The uniqueness of BHT-DIBAH lies in the Steric Screening of the aluminum center.
Formation: The large tert-butyl groups of the phenoxide ligand envelop the aluminum atom.
Approach: When the reagent approaches a ketone, it cannot coordinate if there is existing steric bulk on the substrate (e.g., axial hydrogens).
Transition State: The reaction proceeds through a tight, six-membered transition state (if
-hydride transfer) or a sterically constrained coordination. The BHT ligand acts as a "gatekeeper," permitting reaction only from the most accessible trajectory.
Visualization: Steric Gating Mechanism
Caption: Logical flow of steric selection. The BHT ligand imposes a high energy penalty on the axial approach.
Troubleshooting & Failure Modes
Symptom
Probable Cause
Corrective Action
No Reaction
Reagent degraded (oxidized) or T too low.
Check reagent color (should be clear). Warm reaction to -40°C or 0°C.
Low Selectivity
Temperature too high during addition.
Ensure reagents are at -78°C before mixing. Add substrate slower.[5][6]
Emulsion during Workup
Insufficient chelation of Aluminum.
Increase stir time with Rochelle's salt (up to 12h) or use 1M HCl (if product is acid-stable).
Fire/Sparking
DIBAL-H exposure to air.
Re-dry glassware. Ensure constant inert gas flow. Use Luer-lock syringes.
References
Iguchi, S.; Nakai, H.; Hayashi, M.; Yamamoto, H. "Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide. Novel stereoselective reducing agent for prostaglandin synthesis." Journal of Organic Chemistry, 1979 , 44(8), 1363–1365.
Maruoka, K.; Itoh, T.; Yamamoto, H. "Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) as a new powerful organoaluminum Lewis acid." Journal of the American Chemical Society, 1985 , 107(15), 4573–4576.
Sigma-Aldrich. "Diisobutylaluminum hydride solution - Safety Data Sheet."
regioselective alkylation with diisobutylaluminum butylated oxytoluene
Application Note: Regioselective Alkylation Strategies using Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) Part 1: Executive Summary & Strategic Rationale In the landscape of complex molecule synthesis, controlling...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Alkylation Strategies using Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT)
Part 1: Executive Summary & Strategic Rationale
In the landscape of complex molecule synthesis, controlling regioselectivity during the alkylation of polyfunctional substrates (ketones, epoxides, and enones) is a critical bottleneck. Standard Lewis acids (
, ) often fail to discriminate between sterically similar sites, leading to inseparable isomeric mixtures.
Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) —a sterically demanding organoaluminum reagent derived from DIBAL-H and 2,6-di-tert-butyl-4-methylphenol (BHT)—offers a solution based on "Cavity Control." Unlike standard chelating agents, DIBAL-BOT functions as a "molecular shield," coordinating to oxygenated functional groups and encapsulating them within a deep steric canyon. This interaction effectively blocks the less hindered trajectory, forcing incoming nucleophiles (alkylating agents) to attack from the more hindered face or at a distal position, reversing conventional Cram/Felkin-Anh selectivity.
This guide details the preparation and application of DIBAL-BOT for regioselective nucleophilic alkylation and epoxide ring-opening alkylation , providing drug development professionals with a robust protocol for late-stage functionalization.
Part 2: Technical Foundation & Mechanism[1]
The Reagent: Structure and In-Situ Generation
DIBAL-BOT is not typically stored; it is generated in situ to ensure maximum activity. It is formed by the protonolysis of Diisobutylaluminum hydride (DIBAL-H) with BHT.
Chemical Identity: Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide.[1][2][3][4]
Key Feature: The bulky phenoxide ligand prevents the formation of alkoxy-bridged dimers (common with simple aluminum alkoxides), maintaining the aluminum center as a monomeric, "hot" Lewis acid.
Mechanism of Action: The "Switch" Effect
While small Lewis acids coordinate and activate carbonyls for attack at the least hindered site (Product A), DIBAL-BOT coordinates and sterically screens the carbonyl.
Complexation: DIBAL-BOT binds to the carbonyl oxygen. The massive BHT ligands orient themselves to minimize steric clash, effectively "burying" the carbonyl oxygen.
Trajectory Control:
Ketones: The reagent blocks the equatorial/unhindered face. An incoming alkyllithium or Grignard reagent is forced to attack from the more hindered axial face (Anti-Cram selectivity).
Epoxides: The reagent coordinates to the epoxide oxygen. Upon nucleophilic attack, the steric bulk prevents attack at the less substituted carbon (if accessible), or more commonly, facilitates rearrangement/opening at the position that relieves the most steric strain within the "ate" complex.
DOT Diagram: Steric Switching Mechanism
Caption: DIBAL-BOT acts as a template, blocking standard trajectories and enforcing regioselectivity via steric exclusion.
Part 3: Experimental Protocols
Reagent Preparation (Standard 1.0 mmol Scale)
Critical Note: This reagent must be prepared fresh. The reaction releases hydrogen gas; ensure proper venting.
Materials:
DIBAL-H (1.0 M in Toluene or Hexane).
2,6-Di-tert-butyl-4-methylphenol (BHT) (Recrystallized from hexane).[2]
Anhydrous Toluene (Solvent).
Procedure:
Flame-dry a 25 mL Schlenk flask and cool under Argon.
Add BHT (242 mg, 1.1 mmol) and dissolve in anhydrous Toluene (5 mL) .
Cool the solution to 0°C (Ice bath).
Dropwise add DIBAL-H (1.0 mL, 1.0 mmol) over 5 minutes.
Observation: Vigorous evolution of
gas will occur.
Stir at 0°C for 15 minutes, then warm to Room Temperature and stir for 1 hour.
Result: A clear, colorless solution of DIBAL-BOT (approx 0.16 M).
Protocol A: Regioselective Alkylation of Ketones (Nucleophilic Addition)
Application: Forcing alkylation at a carbonyl center to yield the "anti-Cram" or contra-steric alcohol, or directing alkylation in polyfunctional molecules.
Workflow:
Complexation: Cool the DIBAL-BOT solution (prepared above) to -78°C .
Substrate Addition: Slowly add the Ketone substrate (1.0 mmol) in Toluene (2 mL) down the side of the flask.
Time: Stir at -78°C for 30–60 minutes to ensure complete encapsulation of the carbonyl.
Alkylation: Add the Alkyllithium (R-Li) or Grignard (R-MgX) reagent (1.2–1.5 equiv) slowly via syringe pump.
Note: The reaction is often slower than standard additions due to steric bulk.
Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (mini-workup required).
Quench: Pour the mixture into vigorous stirring 1N HCl or Saturated Rochelle’s Salt solution (to break the aluminum emulsion).
Extraction: Extract with Et2O, dry over MgSO4, and concentrate.
Protocol B: Regioselective Ring Opening/Alkylation of Epoxides
Application: Converting epoxides to homoallylic alcohols or alkylated alcohols with high regiocontrol, often overriding electronic bias.
Workflow:
Prepare DIBAL-BOT (2.0 equiv) in Toluene as described in 3.1.
Cool to -40°C (Epoxides are less reactive than ketones).
Add the Epoxide (1.0 mmol) . Stir for 30 minutes.
Add the Nucleophile (e.g., Allyltributyltin or Silyl Enol Ether) if using a Lewis Acid catalyzed opening, OR add R-Li for direct alkylation.
Note: For direct alkylation with R-Li, DIBAL-BOT acts to protect the oxygen and direct attack to the distal carbon if the proximal is shielded by the BHT ligands.
Quench/Workup: Standard Rochelle's salt workup.
Part 4: Troubleshooting & Critical Parameters
Temperature Control: The "Switch" effect is temperature-dependent. At higher temperatures (>0°C), the complex may dissociate, reverting to thermodynamic control. Keep strictly at -78°C during nucleophile addition.
Stoichiometry: Use a slight excess of BHT (1.1 equiv vs Al) during reagent prep to ensure no "naked" DIBAL-H remains. Residual DIBAL-H will cause non-selective reduction of the ketone.
Solvent Effects: Toluene is preferred. THF coordinates too strongly to the aluminum, displacing the BHT ligand or preventing substrate binding. Avoid THF in the complexation step if possible (add R-Li in minimal THF/Ether).
Beta-Hydride Elimination: DIBAL-BOT contains isobutyl groups with
-hydrogens. At elevated temperatures (>RT), it can act as a reducing agent (similar to MPV reduction). If reduction is observed instead of alkylation, lower the reaction temperature.
DOT Diagram: Experimental Workflow Decision Tree
Caption: Operational decision tree for maximizing yield and selectivity.
Part 5: References
Maruoka, K., Itoh, T., & Yamamoto, H. (1985). "A new reagent for obtaining unusual equatorial and anti-Cram selectivity in carbonyl alkylation." Journal of the American Chemical Society.[5] Link
Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1979). "Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide.[1][2][3][4] Novel stereoselective reducing agent for prostaglandin synthesis."[5] The Journal of Organic Chemistry. Link
Maruoka, K., & Yamamoto, H. (1989). "Selective Reactions Using Organoaluminum Reagents." Angewandte Chemie International Edition. Link
Saito, S., & Yamamoto, H. (1997). "Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis." Chemical Communications. Link
Application Note: Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) as a Bulky Lewis Acid Catalyst
This Application Note is designed to provide a comprehensive, technical guide on the preparation and utilization of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) . This reagent, a cornerstone of "Designer Lewis Aci...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a comprehensive, technical guide on the preparation and utilization of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) . This reagent, a cornerstone of "Designer Lewis Acid" catalysis developed by Hisashi Yamamoto, offers exceptional steric control in organic synthesis and polymerization.
Executive Summary
Diisobutylaluminum butylated oxytoluene (DIBAL-BOT), often referred to in literature as the "Yamamoto Reagent" or modified DIBAL, is a sterically demanding Lewis acid generated in situ from Diisobutylaluminum hydride (DIBAL-H) and 2,6-di-tert-butyl-4-methylphenol (BHT). Unlike small Lewis acids (e.g.,
, ), DIBAL-BOT possesses a "switchable" cavity that discriminates between sterically different coordination sites.
This guide details the anhydrous preparation of DIBAL-BOT and its application in two high-value workflows:
Stereoselective Carbonyl Activation: For 1,2-reduction of enones and site-selective nucleophilic additions.
Ring-Opening Polymerization (ROP): As a controlled initiator/catalyst for cyclic esters (Lactide/Caprolactone).
Introduction: The "Designer Lewis Acid" Concept
Standard Lewis acids often suffer from poor regioselectivity due to their small size, coordinating indiscriminately to any available lone pair. DIBAL-BOT overcomes this via the "exceptional bulk" of the BHT ligand.
Mechanism of Action: The phenoxide ligand creates a deep steric pocket around the aluminum center. When coordinating to a carbonyl, the ligand blocks one face of the substrate, forcing incoming nucleophiles to attack from the opposite, less hindered side.
Key Advantage: It enables transformations that are impossible with conventional reagents, such as the exclusive 1,2-reduction of enones (vs. 1,4-reduction) and the polymerization of lactides with narrow dispersity.
Core Protocol: In Situ Preparation of DIBAL-BOT
Safety Warning: DIBAL-H is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk or Glovebox techniques.
Reagents & Equipment[1][2][3]
DIBAL-H: 1.0 M solution in Toluene or Hexane (commercial).
BHT (2,6-di-tert-butyl-4-methylphenol): Recrystallized from ethanol and dried in vacuo prior to use.
Solvent: Anhydrous Toluene (distilled over Na/Benzophenone).
Vessel: Flame-dried Schlenk flask with magnetic stir bar and pressure-equalizing addition funnel.
Step-by-Step Synthesis
Charge BHT: Add dry BHT (1.1 equiv relative to DIBAL-H) to the Schlenk flask under inert gas.
Solvation: Dissolve BHT in anhydrous Toluene (0.5 M concentration).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition: Add DIBAL-H solution dropwise over 15 minutes.
Observation: Vigorous evolution of Hydrogen gas (
) will occur immediately.
Reaction:
Maturation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete evolution of
.
Result: A clear, colorless to pale yellow solution of DIBAL-BOT. Use immediately.
Stoichiometry Table
Component
Equiv.
Role
Critical Note
DIBAL-H
1.0
Metal Precursor
Limiting reagent.
BHT
1.1
Ligand
Slight excess ensures all hydride is consumed (crucial for Lewis Acid applications).
Toluene
N/A
Solvent
Non-coordinating solvents are essential. Avoid THF (competes for Al).
Visualizing the Workflow
The following diagram illustrates the preparation and the steric screening mechanism.
Figure 1: Workflow for generating DIBAL-BOT and its mechanistic role in shielding substrate faces.
Application Case Study 1: Stereoselective Reduction of Enones
While DIBAL-H reduces enones to allylic alcohols (1,2-reduction) or saturated ketones (1,4-reduction) indiscriminately, DIBAL-BOT serves as a Lewis Acid Mediator to enforce strict 1,2-selectivity and high diastereoselectivity.
Note: In this protocol, DIBAL-BOT acts as the template, while a second equivalent of DIBAL-H (or the isobutyl groups via MPV mechanism) serves as the reductant.
Protocol
Prepare DIBAL-BOT (1.1 equiv) as described above in Toluene.
Cool the solution to -78 °C .
Substrate Addition: Add the enone (1.0 equiv) slowly. Stir for 15 min to allow complexation.
Mechanism:[1][2][3] The Al coordinates to the carbonyl oxygen.[1] The bulky BHT group blocks the "top" face.
Reduction:
Method A (MPV-type): Allow to warm to -20°C. The isobutyl group acts as the hydride source (beta-hydride elimination).
Method B (External Hydride): Add a separate solution of DIBAL-H (1.0 equiv) or t-BuLi at -78 °C.
Quench: Pour into cold 1N HCl or saturated Rochelle’s salt solution.
Result: Exclusive formation of the allylic alcohol with high diastereomeric excess (de > 95%).
Application Case Study 2: Ring-Opening Polymerization (ROP)
DIBAL-BOT is an effective initiator/catalyst for the ROP of cyclic esters like
-caprolactone (CL) and L-lactide (LA), producing polymers with controlled molecular weights.
Protocol
Inert System: Flame-dry a polymerization ampoule.
Monomer Prep: Dissolve L-lactide (recrystallized) in Toluene.
Catalyst Addition: Add DIBAL-BOT solution (prepared in situ).
Ratio: [Monomer]/[Al] = 100:1 (typical).
Initiation: (Optional) Add Benzyl Alcohol (1 equiv relative to Al) if a specific end-group is required. If omitted, the phenoxide or isobutyl group initiates.
Polymerization: Stir at 80 °C for 8–24 hours.
Termination: Quench with wet methanol. Precipitate polymer in cold methanol.
Interpretation: DIBAL-BOT provides slower kinetics but significantly narrower polydispersity (PDI) compared to unmodified DIBAL-H, indicating a "living" polymerization characteristic due to the bulky ligand preventing transesterification side reactions.
Troubleshooting & Quality Control
Observation
Probable Cause
Corrective Action
No Gas Evolution
Wet BHT or degraded DIBAL-H.
Check DIBAL titer. Dry BHT by azeotropic distillation.
Precipitate Forms
Solvent too non-polar (Hexane) or cold.
Use Toluene.[4][5][6] Warm slightly to solubilize (but keep < RT if using immediately).
Low Selectivity
Temperature too high during addition.
Maintain -78 °C strictly during substrate addition and nucleophile attack.[4]
Broad PDI (Polymer)
Moisture contamination.
Re-dry monomers over . Ensure Schlenk lines are leak-proof.
References
Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981).[7] Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[5][7][8][9][10] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[5][7][9][10] Bulletin of the Chemical Society of Japan, 54(10), 3033–3041.[10]
Saito, S., & Yamamoto, H. (1997). Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis. Chemical Communications, (17), 1585-1592.
Maruoka, K., & Yamamoto, H. (1985). Selective Reactions Using Organoaluminum Reagents. Angewandte Chemie International Edition, 24(8), 668-682.
Wu, J., et al. (2006). Aluminum complexes supported by bulky phenoxyamine ligands: Synthesis, characterization and catalysis in the ring-opening polymerization of ε-caprolactone. Inorganic Chemistry Communications, 9(9).
Application Notes and Protocols for the Copolymerization of Epoxides Using Bulky Aluminum Reagents
Introduction: Precision Polymer Synthesis Through Steric Control The ring-opening copolymerization (ROCOP) of epoxides with various comonomers, such as cyclic anhydrides and carbon dioxide, has emerged as a powerful stra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Precision Polymer Synthesis Through Steric Control
The ring-opening copolymerization (ROCOP) of epoxides with various comonomers, such as cyclic anhydrides and carbon dioxide, has emerged as a powerful strategy for the synthesis of biodegradable and functional polyesters and polycarbonates.[1][2][3] These materials are of significant interest for applications ranging from biomedical devices to sustainable packaging.[2] At the heart of this synthetic approach lies the catalyst, which dictates the rate, selectivity, and stereochemistry of the polymerization. Bulky aluminum-based reagents have garnered considerable attention as catalysts due to their high activity, selectivity, and the earth-abundant nature of aluminum.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of bulky aluminum reagents for the controlled copolymerization of epoxides. We will delve into the mechanistic underpinnings of this catalytic system, provide detailed experimental protocols, and discuss the characterization of the resulting copolymers. The focus will be on providing not just a set of instructions, but a framework for understanding and optimizing these polymerization reactions for specific applications.
The Role of Bulky Ligands in Aluminum-Catalyzed Epoxide Copolymerization
The key to the success of these aluminum catalysts lies in the sterically demanding ligands coordinated to the aluminum center. Ligand frameworks such as salen, salalen, and heteroscorpionate structures play a crucial role in several aspects of the polymerization:
Preventing Homopolymerization: The bulky nature of the ligands creates a sterically hindered environment around the aluminum center, which disfavors the homopolymerization of the epoxide, a common side reaction with less selective catalysts. This leads to a higher fidelity of alternating copolymerization.[5]
Enhancing Selectivity: The ligands' electronic and steric properties can be fine-tuned to control the selectivity of the copolymerization, leading to perfectly alternating microstructures.[1][6]
Influencing Stereochemistry: Chiral ligands can be employed to achieve stereoselective polymerization, yielding polymers with specific tacticities, which in turn influences their physical and mechanical properties.[1]
The general mechanism for the copolymerization of epoxides and cyclic anhydrides using a bulky aluminum catalyst often proceeds via a coordination-insertion pathway, as illustrated below.
Figure 1: Generalized coordination-insertion mechanism for the ROCOP of epoxides and cyclic anhydrides.
Experimental Protocols
Safety Precautions
Working with aluminum alkyls and other bulky aluminum reagents requires strict adherence to safety protocols due to their pyrophoric nature and reactivity with water and air.[7]
Inert Atmosphere: All manipulations of bulky aluminum reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[8]
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (nitrile gloves are generally suitable).[3]
Quenching and Disposal: Never dispose of active aluminum reagents directly. They must be carefully quenched (neutralized) before disposal according to established laboratory procedures.[7]
Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. DO NOT use water, carbon dioxide, or foam extinguishers on aluminum alkyl fires.[7][9]
Protocol 1: General Procedure for the Copolymerization of Cyclohexene Oxide (CHO) and Phthalic Anhydride (PA) using a Salen-Aluminum Complex
This protocol is a representative example and can be adapted for other epoxides and anhydrides.
Materials:
Salen-aluminum complex (e.g., (Salen)Al-Cl)
Bis(triphenylphosphine)iminium chloride (PPNCl) as a cocatalyst
Cyclohexene oxide (CHO), distilled from CaH₂
Phthalic anhydride (PA), recrystallized from a suitable solvent
Anhydrous toluene (or other suitable solvent)
Methanol (for precipitation)
Dichloromethane (for dissolution)
Procedure:
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under vacuum. The flask is then backfilled with an inert gas.
Reagent Addition:
To the Schlenk flask, add the salen-aluminum catalyst (e.g., 0.05 mmol, 1 eq.).
Add the cocatalyst, PPNCl (e.g., 0.05 mmol, 1 eq.).
Add phthalic anhydride (e.g., 5 mmol, 100 eq.).
Add anhydrous toluene (e.g., 5 mL).
Initiation: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
Monomer Addition: Once the solids have dissolved, add cyclohexene oxide (e.g., 5 mmol, 100 eq.) via syringe.
Polymerization: Allow the reaction to stir for the desired time (e.g., 16 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR.
Termination and Precipitation:
Remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by adding a small amount of acidic methanol.
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
Isolation and Drying:
Collect the precipitated polymer by filtration.
Wash the polymer with fresh methanol.
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
Figure 2: A typical experimental workflow for epoxide-anhydride copolymerization.
Characterization of Copolymers
Thorough characterization of the synthesized copolymers is essential to confirm their structure, molecular weight, and thermal properties.
Characterization Technique
Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Confirms the alternating structure of the copolymer by identifying the characteristic signals of the ester linkages and the absence of ether linkages from epoxide homopolymerization. Allows for the determination of monomer conversion.[1][6]
Gel Permeation Chromatography (GPC)
Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ) of the polymer. A narrow PDI is indicative of a controlled polymerization.[4][10]
Differential Scanning Calorimetry (DSC)
Measures the glass transition temperature (Tg) of the copolymer, which provides insight into its thermal properties and the effect of monomer composition on the polymer's rigidity.[4]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Provides detailed information about the polymer chain structure and end groups, further confirming the controlled nature of the polymerization.[6]
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low Monomer Conversion
- Insufficient reaction time or temperature.- Catalyst deactivation due to impurities (water, oxygen).- Inappropriate catalyst/cocatalyst ratio.
- Increase reaction time or temperature.- Ensure all reagents and solvents are scrupulously dried and deoxygenated.- Optimize the catalyst to cocatalyst ratio.
Broad Polydispersity Index (PDI)
- Chain transfer reactions.- Slow initiation compared to propagation.- Presence of impurities.
- Lower the reaction temperature.- Ensure rapid and efficient mixing upon monomer addition.- Purify all monomers and solvents.
Formation of Polyether
- Catalyst is not selective enough.- Incorrect reaction conditions.
- Use a bulkier or more sterically demanding ligand on the aluminum catalyst.- Optimize the reaction temperature and monomer concentrations.
Low Molecular Weight
- High initiator to monomer ratio.- Presence of chain transfer agents (e.g., water).
- Adjust the monomer to initiator ratio to target a higher molecular weight.- Ensure the reaction is free from protic impurities.
Conclusion
The copolymerization of epoxides using bulky aluminum reagents offers a versatile and controlled route to a wide range of functional polyesters and polycarbonates. By carefully selecting the catalyst, comonomers, and reaction conditions, researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications. The protocols and guidelines presented in this application note provide a solid foundation for successfully implementing and optimizing these powerful polymerization techniques. As with any reactive chemical system, a thorough understanding of the underlying chemistry and a commitment to safe laboratory practices are paramount.
References
Mazzetti, M., et al. (2023). Salen-like Chromium and Aluminum Complexes as Catalysts in the Copolymerization of Epoxides with Cyclic Anhydrides for the Synthesis of Polyesters. MDPI. Available at: [Link]
Xia, Y., & Zhao, J. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry. Available at: [Link]
Alonso-Moreno, C., et al. (2018). Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes. ACS Omega. Available at: [Link]
Safaie, N., et al. (n.d.). Aluminum-based initiators for copolymerization of propylene sulfide and epoxide with controlled architecture. American Chemical Society.
Alonso-Moreno, C., et al. (2018). Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes. PMC. Available at: [Link]
Williams, C. K., & Kember, M. R. (2016). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]
Safaie, N., et al. (2020).
Zhang, Y., et al. (2023). Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. PMC. Available at: [Link]
Liyanage, J. V. (2023).
Ferrier, R. C., et al. (2023). Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation. Polymer Chemistry. Available at: [Link]
Sanford, M. J., & Coates, G. W. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. Available at: [Link]
ECKART. (2003). SAFETY INSTRUCTIONS FOR HANDLING AND PROCESSING ALUMINIUM POWDER.
The Aluminum Association. (n.d.). Recommendations for storage and handling of aluminum powders and paste.
Oregon State University. (n.d.). Environmental Health and Safety - Aluminum Alkyls SOP.
Li, M., & Matyjaszewski, K. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. PMC. Available at: [Link]
North, M., & Quek, S. C. (2015). Robust bifunctional aluminium–salen catalysts for the preparation of cyclic carbonates from carbon dioxide and epoxides. Beilstein Journal of Organic Chemistry. Available at: [Link]
SPECIFIC POLYMERS. (2023).
Deacy, A. C., et al. (2025). Aluminum Salen and Salan Polymerization Catalysts: From Monomer Scope to Macrostructure Control.
Sigma-Aldrich. (2025).
Zhong, Y., & Tong, R. (n.d.).
Lynd, N. A., et al. (2017). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. Macromolecules. Available at: [Link]
functionalization of unreactive bonds with aluminum phenoxides
Application Note: Functionalization of Unreactive Bonds with Aluminum Phenoxides Part 1: Core Directive & Introduction Abstract: This guide details the application of sterically demanding organoaluminum phenoxides—specif...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of Unreactive Bonds with Aluminum Phenoxides
Part 1: Core Directive & Introduction
Abstract:
This guide details the application of sterically demanding organoaluminum phenoxides—specifically Aluminum tris(2,6-diphenylphenoxide) (ATPH) and Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) —for the functionalization of chemically inert or sterically hindered bonds. Unlike traditional Lewis acids (e.g., AlCl₃, BF₃·OEt₂), these "designer acids" utilize molecular recognition and encapsulation to activate specific substrates (C–O, C=O, and C–H) that are otherwise unreactive due to steric shielding or electronic deactivation.
Part 2: Scientific Integrity & Logic (Mechanistic Foundation)
The "Designer Lewis Acid" Paradigm
Standard Lewis acids rely solely on electronic activation (LUMO lowering). Aluminum phenoxides introduce a second dimension: steric control via encapsulation .
ATPH (Aluminum tris(2,6-diphenylphenoxide)):
Structure: Features three bulky 2,6-diphenylphenoxy ligands that create a "bowl-shaped" or "canyon-like" cavity around the aluminum center.
Mechanism: The cavity is large enough to accommodate specific substrates (like aldehydes or enones) but protects them from "normal" trajectories of attack. This allows for contra-thermodynamic selectivity —protecting the most reactive site to force reaction at a less reactive (unreactive) position.
Unreactive Bond Target: Sterically shielded Carbonyls and Michael acceptors.
Structure: A bidentate-like Lewis acid with extreme electrophilicity due to the electron-withdrawing bromine atoms and the specific "clamshell" geometry.
Mechanism: It activates oxygen-containing electrophiles (epoxides, aldehydes) so potently that it can overcome significant steric barriers, allowing nucleophilic attack on tetrasubstituted epoxides or hindered ethers (C–O activation).
Key Reaction Pathways
Transformation
Target Bond
Catalyst
Mechanism
Epoxide Opening
Inert C–O (hindered)
MABR
Cooperative activation/nucleophilic attack on sterically crowded carbons.
Selective Michael Addn.
Shielded C=C
ATPH
Carbonyl encapsulation prevents 1,2-addition, forcing 1,4-addition on hindered systems.
C-H Functionalization
Arenyl C–H
MABR
Friedel-Crafts alkylation of deactivated/bulky arenes via super-electrophile generation.
Part 3: Detailed Protocols
Protocol A: Regioselective Ring-Opening of Unreactive Epoxides (C–O Activation)
Target: Functionalization of trisubstituted or tetrasubstituted epoxides which are typically inert to weak nucleophiles and prone to rearrangement with strong acids.
Materials:
Catalyst: MABR (prepared in situ or stored as toluene solution).
In a flame-dried Schlenk flask under Argon, dissolve 4-bromo-2,6-di-tert-butylphenol (2.0 equiv) in CH₂Cl₂.
Add Trimethylaluminum (Me₃Al, 1.0 equiv, 2.0 M in hexane) dropwise at room temperature.
Stir for 1 hour to evolve methane gas. The resulting solution contains MABR.
Critical Insight: The evolution of methane is quantitative. Ensure gas evolution ceases before proceeding.
Reaction Assembly:
Cool the MABR solution to –78 °C.
Add the hindered epoxide (1.0 equiv) slowly.
Add the nucleophile (e.g., TMSN₃, 1.2 equiv) dropwise.
Execution:
Allow the mixture to warm to –40 °C (or maintain at –78 °C depending on steric bulk).
Stir for 2–4 hours.
Monitoring: Use TLC or GC-MS. MABR is sufficiently active that even tetrasubstituted epoxides open cleanly without the "Pinacol rearrangement" side product common with BF₃.
Quench & Purification:
Quench with saturated aqueous NaF or tartrate solution (to sequester Aluminum).
Extract with CH₂Cl₂.
Purify via silica gel chromatography.
Mechanism Visualization (DOT):
Protocol B: Activation of Shielded Michael Acceptors via ATPH Encapsulation
Target: Conjugate addition to sterically hindered enones where 1,2-addition (direct carbonyl attack) usually competes or dominates.
Substrate: 4-methyl-3-penten-2-one (Mesityl oxide) or cyclic enones.
Nucleophile: RLi (Alkyllithium) or RMMgX (Grignard).
Step-by-Step Methodology:
ATPH Synthesis (Critical Precursor):
React 2,6-diphenylphenol (3.0 equiv) with Me₃Al (1.0 equiv) in Toluene at room temperature.
Stir for 30 mins. The solution turns colorless/pale yellow.
Note: ATPH is air-sensitive but thermally stable.
Encapsulation (The "Pocket" Effect):
Cool ATPH solution to –78 °C.
Add the enone substrate (1.0 equiv).
Mechanistic Note: The Aluminum center coordinates to the carbonyl oxygen. The bulky diphenylphenoxy ligands fold around the substrate, effectively "burying" the carbonyl carbon. This blocks 1,2-addition.
Functionalization:
Add the Alkyllithium nucleophile (RLi) slowly at –78 °C.
The nucleophile cannot access the carbonyl carbon (1,2-attack) due to the ligand wall.
It is forced to attack the β-carbon (1,4-addition), even if that position is also sterically crowded, because it is the only accessible electrophilic site.
Workup:
Quench with dilute HCl.
The ATPH ligands (2,6-diphenylphenol) can be recovered via crystallization or chromatography and recycled.
Workflow Visualization (DOT):
Part 4: Expertise & Troubleshooting (The "Black Box" Details)
Solvent Drying is Non-Negotiable: Aluminum phenoxides are extremely sensitive to moisture. Protic sources (water/alcohols) will protonate the phenoxide ligand to free phenol, destroying the "designer" cavity. Use toluene/CH₂Cl₂ distilled over CaH₂.
Ligand Recovery: The 2,6-diphenylphenol and modified phenols used in these catalysts are expensive. They can often be recovered quantitatively by acidifying the aqueous workup layer, extracting with ether, and recrystallizing from hexanes.
Rate Acceleration vs. Inhibition:
MABR accelerates reactions by increasing electrophilicity.
ATPH often slows reactions down (due to steric bulk) but provides infinite selectivity. Do not heat ATPH reactions prematurely; give them time at low temperature (–78 °C to –40 °C).
Part 5: References
Maruoka, K., et al. "Aluminum Alkoxides and Phenoxides as Designer Lewis Acids." Thieme Connect, Science of Synthesis. Link
Ooi, T., & Maruoka, K. "Practical Oppenauer (OPP) Oxidation of Alcohols with a Modified Aluminum Catalyst." Organic Letters, 2002. Link
Yamamoto, H., et al. "Aluminum tris(2,6-diphenylphenoxide) (ATPH): A Bowl-Shaped Lewis Acid." ResearchGate, 2000. Link
Yamashita, M., et al. "Aluminium-mediated aromatic C–F bond activation." Chemical Communications, 2016. Link
Ooi, T., et al. "Regioselective Ring Opening of Epoxides with MABR." Sigma-Aldrich Maruoka Catalyst Guide. Link
Application
Application Note: Precision Synthesis of Biodegradable Polyesters using BHT-Aluminum Complexes
Executive Summary The synthesis of biodegradable polyesters, specifically Poly(lactic acid) (PLA) and Poly( -caprolactone) (PCL), has shifted from simple tin-catalyzed bulk polymerization to precision stereocontrolled sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of biodegradable polyesters, specifically Poly(lactic acid) (PLA) and Poly(
-caprolactone) (PCL), has shifted from simple tin-catalyzed bulk polymerization to precision stereocontrolled synthesis using discrete metal complexes. Aluminum complexes supported by bulky phenoxy ligands—specifically 2,6-di-tert-butyl-4-methylphenol (BHT) —represent a gold standard for "living" Ring-Opening Polymerization (ROP).
Unlike heterogeneous or ill-defined systems, BHT-Aluminum complexes allow for:
Predictable Molecular Weights: Defined by the Monomer-to-Initiator ([M]/[I]) ratio.
Narrow Dispersity (
): Typically < 1.15, indicating uniform chain growth.
Suppression of Transesterification: The bulky BHT ligands shield the metal center, preventing back-biting and chain scrambling.
This guide details the protocol for synthesizing the (BHT)2Al(OBn) initiator and its application in the ROP of L-lactide.
To control the polymerization, one must understand the mechanism. The BHT-Aluminum system operates via a Coordination-Insertion pathway, distinct from anionic or cationic mechanisms.
Coordination: The carbonyl oxygen of the cyclic ester (monomer) coordinates to the Lewis-acidic Aluminum center.
Insertion: The alkoxide group (initiator or growing chain end) attacks the carbonyl carbon of the monomer.[1]
Ring Opening: The acyl-oxygen bond of the monomer cleaves, expanding the ring and regenerating the Aluminum-alkoxide species for the next cycle.
Visualization: The Coordination-Insertion Pathway[2][3]
Figure 1: The Coordination-Insertion mechanism cycle for Aluminum-mediated ROP.
Pre-Experimental Requirements & Purification
Critical Warning: Aluminum alkyls and alkoxides are moisture-sensitive. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.
Reagent Purification Table
Reagent
Impurity Concern
Purification Protocol
Toluene (Solvent)
Water/Oxygen
Reflux over Sodium/Benzophenone until deep blue; distill under .
L-Lactide (Monomer)
Lactic Acid/Water
Recrystallize 3x from dry Ethyl Acetate. Dry in vacuo at 40°C for 24h. Store in glovebox.
-Caprolactone
Water/Oligomers
Dry over for 48h, then distill under reduced pressure.
Benzyl Alcohol (BnOH)
Water
Dry over or molecular sieves (3Å); distill under reduced pressure.
BHT (Ligand)
Phenolic impurities
Recrystallize from Ethanol; sublime if necessary.
Catalyst Synthesis Protocol: (BHT)2Al(OBn)
This protocol generates the bis(BHT)-aluminum benzyloxide initiator in situ. This species is preferred for its balance of activity and steric protection.
Ligand Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve BHT (4.40 g, 20 mmol) in 20 mL of anhydrous toluene under argon.
Metalation: Cool the solution to 0°C. Dropwise add
(10 mL, 1.0 M, 10 mmol).
Observation: Gas evolution (Ethane) will occur.
Chemistry:
.
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the ethyl-aluminum species.
Application Note: Precision Engineering of Poly(lactide) via Diisobutylaluminum-Mediated ROP
Executive Summary This technical guide details the protocol for the controlled ring-opening polymerization (ROP) of lactide (LA) utilizing diisobutylaluminum-based initiating systems. Unlike traditional tin-octoate catal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the protocol for the controlled ring-opening polymerization (ROP) of lactide (LA) utilizing diisobutylaluminum-based initiating systems. Unlike traditional tin-octoate catalysts, aluminum alkoxides derived from diisobutylaluminum hydride (DIBAL-H) or triisobutylaluminum (TIBA) offer superior control over molecular weight distributions (PDI < 1.15) and end-group fidelity. This protocol is designed for researchers requiring precise macromolecular architecture for drug delivery vectors and biomedical scaffolds.
Mechanistic Insight & Expert Rationale
The "Alkyl Effect": Why Diisobutyl?
While trimethylaluminum (
) is a common precursor for ROP catalysts, it suffers from high aggregation energy. exists as a stable dimer, and its alkoxide derivatives often form tetrameric aggregates that are catalytically dormant.
Expert Insight: The use of diisobutylaluminum (
) substituents introduces significant steric bulk. This steric pressure suppresses the formation of stable higher-order aggregates (trimers/tetramers), shifting the equilibrium toward monomeric or dimeric active species. This results in:
Faster Initiation: The energy barrier to break aggregates is lower, ensuring
.
Living Character: Elimination of dormant sites reduces broadening of the molecular weight distribution.
The Coordination-Insertion Mechanism
The polymerization proceeds via a coordination-insertion mechanism.[1][2] The active species is an aluminum alkoxide (
), generated in situ.
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Al center.
Insertion: The alkoxide ligand nucleophilically attacks the carbonyl carbon.
Ring Opening: The acyl-oxygen bond cleaves, opening the ring and regenerating the aluminum alkoxide species with the growing polymer chain attached.
Figure 1: The coordination-insertion cycle for lactide ROP mediated by aluminum alkoxides.
Experimental Protocol
Safety Warning: DIBAL-H and organoaluminum compounds are pyrophoric .[3] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using rigorous Schlenk line or Glovebox techniques.
Reagents & Purification
Monomer:
-Lactide or -Lactide.[4] Critical: Must be recrystallized 3x from dry toluene/ethyl acetate and sublimed. Store in glovebox.
Aging: Stir at room temperature for 30 minutes to ensure complete conversion to the alkoxide.
Polymerization Workflow
Monomer Addition: Dissolve the purified Lactide in Toluene (aim for [M] = 1.0 M).
Initiation: Add the Lactide solution to the catalyst flask via cannula.
Reaction: Stir at prescribed temperature (e.g., 70°C for Toluene, 25°C for DCM).
Note: Lower temperatures enhance stereocontrol but reduce rate.
Quenching: Terminate by adding wet methanol (excess) or dilute HCl in methanol. This protonates the alkoxide, releasing the polymer chain (
) and aluminum salts.
Purification: Precipitate into cold methanol. Filter and dry under vacuum.
Figure 2: Experimental workflow for the controlled ROP of lactide using DIBAL-H derived initiators.
Data Analysis & Validation
To confirm the "living" nature of the polymerization, the following data must be collected.
Quantitative Metrics
The degree of polymerization (
) is dictated by the initial monomer-to-initiator ratio ().
Self-Validating Checks
Check 1 (NMR): Compare the integration of the methine proton of the polymer backbone (5.15 ppm) to the benzylic methylene protons of the initiator end-group (5.10-5.20 ppm). The ratio should match the theoretical
.
Check 2 (GPC):
should increase linearly with conversion. PDI should remain narrow (< 1.2).
Check 3 (Kinetics): A plot of
vs. time should be linear and pass through the origin, indicating first-order kinetics and no induction period.
Data Summary Table (Typical Results)
Entry
Time (h)
Conv. (%)
(kDa)
(kDa)
PDI ()
1
50
2
98
7.2
7.5
1.08
2
100
4
95
13.7
14.1
1.10
3
200
8
92
26.5
27.8
1.12
4
500
24
88
63.4
68.0
1.18
Table 1: Representative data for L-Lactide polymerization in Toluene at 70°C using
.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High PDI (>1.3)
Transesterification (back-biting)
Stop reaction at lower conversion (<90%); Lower reaction temperature.
Broad PDI / Bimodal
Slow Initiation / Aggregation
Switch solvent to THF (coordinates Al, breaks aggregates); Ensure DIBAL-H is fresh.
No Polymerization
Impurities deactivating Catalyst
Re-sublime Lactide; Titrate solvent for water content.
MW higher than theo
Catalyst death (partial)
Trace water killed fraction of catalyst. Improve inert technique.
References
Mechanistic Foundation: Dubois, P., Jacobs, C., Jérôme, R., & Teyssié, P. (1991). Macromolecular engineering of polylactones and polylactides. 4. Mechanism and kinetics of lactide homopolymerization by aluminum isopropoxide. Macromolecules. Link
Stereocontrol: Spassky, N., Wisniewski, M., Pluta, C., & Le Borgne, A. (1996). Highly stereoelective propensity of a chiral aluminium alkoxide initiator in the ring-opening polymerization of lactide. Macromolecular Chemistry and Physics. Link
DIBAL-H Reactivity: Eisch, J. J. (1981). Organometallic Syntheses: Diisobutylaluminum Hydride.[3][6][7][8] Academic Press.
Aluminum Salen Complexes: Hormnirun, P., Marshall, E. L., Gibson, V. C., White, A. J., & Williams, D. J. (2004). Remarkable stereocontrol in the polymerization of racemic lactide using aluminum salen complexes. Journal of the American Chemical Society. Link
Review of ROP: Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical Reviews. Link
catalytic cycle of diisobutylaluminum butylated oxytoluene reactions
Application Note: Steric Control in Drug Synthesis & Polymerization Subject: Catalytic Cycle and Stoichiometric Applications of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide ( ) Date: October 26, 2023 Author: Se...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Steric Control in Drug Synthesis & PolymerizationSubject: Catalytic Cycle and Stoichiometric Applications of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (
)
Date: October 26, 2023
Author: Senior Application Scientist, Chemical Development Group
Executive Summary
This technical guide details the operational frameworks for Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (referred to herein as Reagent A ), a sterically demanding organoaluminum species. Unlike simple Lewis acids (e.g.,
), Reagent A utilizes the massive steric bulk of the BHT (butylated hydroxytoluene) ligand to create a "bowl-shaped" cavity around the aluminum center.
This guide addresses two distinct methodologies critical for drug development:
The Catalytic Cycle: Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,
-caprolactone) for biodegradable drug delivery matrices.
The Stoichiometric Workflow: High-fidelity stereoselective reduction of prostaglandin intermediates (the "Corey Lactone" pathway).
Mechanistic Insight & The Catalytic Cycle
The utility of Reagent A stems from its ability to discriminate between sterically distinct environments. In polymerization, it acts as a Lewis Acid catalyst/initiator that controls chain growth through a Coordination-Insertion Mechanism .
The ROP Catalytic Cycle (Graphviz Visualization)
The following diagram illustrates the "Living" Ring-Opening Polymerization cycle. The BHT ligand prevents catalyst aggregation, ensuring the aluminum center remains active for monomer coordination.
Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of cyclic esters mediated by BHT-Aluminum species.
Protocol A: In-Situ Preparation of Reagent A
Critical Note: Reagent A is rarely stored; it is best generated in situ to maintain maximum activity. The reaction releases isobutane gas or hydrogen gas depending on the precursor.
Reagents & Equipment
Precursor: Diisobutylaluminum hydride (DIBAL-H) (1.0 M in Toluene) OR Triisobutylaluminum (TIBA). Note: DIBAL-H is preferred for cleaner byproduct profile (
This protocol demonstrates the reagent's ability to distinguish steric faces, specifically reducing the C-15 ketone of prostaglandin intermediates to the 15S-alcohol with >92% selectivity [1].
Workflow Logic
The "bowl" shape of the BHT ligands blocks the "open" face of the aluminum, forcing the hydride delivery to occur from the most sterically hindered trajectory relative to the substrate, often reversing standard Cram's rule selectivity.
Procedure
Setup:
Cool the prepared Reagent A solution (from Protocol A) to -78 °C (Dry ice/Acetone bath).
Substrate Addition:
Dissolve the ketone substrate (e.g., prostaglandin E2 methyl ester or enone intermediate) in minimal toluene.
Add the substrate solution slowly down the side of the flask to the catalyst solution at -78 °C.
Ratio: Use 1.1 to 2.0 equivalents of Reagent A per equivalent of ketone.
Reaction:
Stir at -78 °C for 1–3 hours.
Monitoring: Check via TLC.[1] The bulky reagent reacts slower than DIBAL-H; do not raise temperature prematurely, or selectivity will erode.
Quench & Workup:
Critical Step: Quench at -78 °C by adding 1N HCl or saturated Potassium Sodium Tartrate (Rochelle's Salt).
Why? Warming before quenching can cause equilibration to the thermodynamic (undesired) isomer.
Warm to room temperature and extract with ethyl acetate.
Stir for 15 minutes. This forms the active species:
.
Polymerization:
Add
-Caprolactone (100 mmol) (Monomer:Initiator ratio = 100:1).
Stir at 25 °C for 4–6 hours.
Note: Reaction rate is slower than alkoxides due to steric bulk, but control is higher.
Termination:
Quench with acidic methanol. Precipitate polymer in cold methanol.
Troubleshooting & QC
Issue
Probable Cause
Corrective Action
Low Selectivity (Reduction)
Temperature rose above -78°C.
Use internal thermometer; quench before removing cooling bath.
Incomplete Reaction
Reagent aggregation or degradation.
Ensure BHT is dry; increase reagent equivalents to 2.5x.
Broad PDI (Polymerization)
Moisture contamination.
Flame-dry all glassware; use glovebox for initiator prep.
Precipitate in Reagent
"Ate" complex formation.
Ensure strict 1:1 stoichiometry of DIBAL-H to BHT.
References
Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[2][3][4] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[3][4] Bulletin of the Chemical Society of Japan, 54(10), 3033–3041. Link
Maruoka, K., & Yamamoto, H. (1985). Selective Reactions Using Organoaluminum Reagents. Angewandte Chemie International Edition, 24(8), 668–682. Link
Ko, Y. S., & Lin, C. C. (1999).
-Caprolactone Initiated by Al-Phenoxides.[5] Macromolecules. Link
Organic Syntheses. (1987).
-Acetoxy Ethers via DIBAL-H Reduction. Organic Syntheses, Coll. Vol. 8, p.5. Link
handling moisture sensitivity of diisobutylaluminum butylated oxytoluene
Advanced Organometallics Technical Support Center Subject: Handling & Troubleshooting Guide for Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BOT / Modified DIBAL) Welcome to the Technical Support Center...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Organometallics Technical Support CenterSubject: Handling & Troubleshooting Guide for Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BOT / Modified DIBAL)
Welcome to the Technical Support Center
Current Status: Operational
Ticket ID: #AL-BHT-56252
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
You have reached the specialized support hub for bulky organoaluminum reagents. The compound you are working with—Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (often referred to as BHT-modified DIBAL-H)—is a powerful tool for stereoselective reductions (e.g., 1,2-reduction of enones) and polymerizations. However, its efficacy is entirely dependent on maintaining the aluminum-oxygen bond integrity against protonolysis.
This guide treats your laboratory setup as a system. If the system integrity is breached by moisture, the reagent degrades into isobutane, aluminum oxides, and free BHT, destroying your selectivity.
Part 1: Technical Specifications & Critical Properties
Before troubleshooting, verify you are working with the correct species.
Typically a solution in Toluene or Hexane (Clear to Yellow)
Primary Hazard
Pyrophoric (variable based on conc.), Releases Isobutane on hydrolysis
Sensitivity
Extreme Moisture Sensitivity (Protonolysis)
Part 2: Diagnostic & Troubleshooting (Q&A)
Module A: Reagent Integrity (The "Before" Phase)
Q: My reagent solution has turned cloudy or has a white precipitate. Is it still usable?A:Stop immediately. The white precipitate is likely aluminum oxide/hydroxide, indicating significant hydrolysis.
The Science: When
encounters water, the Al-C bonds protonate to form Isobutane gas, and the Al-O bonds hydrolyze to form insoluble aluminum oxides and free BHT (phenol).
Verdict: Do not use for stereoselective reactions. The presence of free BHT and lack of active Aluminum species will alter the transition state geometry, ruining diastereoselectivity.
Q: How can I quantify the exact concentration (titer) of my reagent?A: You cannot rely on the label molarity for aged bottles. Perform an Iodometric Titration .
Protocol: Iodine Titration for Organoaluminum
Setup: Flame-dry a 10 mL Schlenk flask under Argon.
Solvent: Add 3 mL of dry THF.
Indicator: Add a known mass of Iodine (
) (approx. 250 mg). The solution will be dark brown.
Titration: Slowly add your Aluminum reagent dropwise via syringe.
Endpoint: The solution turns from Brown
Clear/Yellow .
Calculation:
(Note: The stoichiometry is typically 2:1 for Al-C bonds reacting with Iodine).
Module B: Transfer & Handling (The "During" Phase)
Q: The needle tip "smokes" when I pull it out of the bottle. What is happening?A: This is "pyrophoric oxidation." The "smoke" is actually micro-particles of Aluminum Oxide (
) and protonated organic vapor formed instantly when the residual reagent meets air moisture.
Fix: You are likely not maintaining sufficient positive pressure or your inert gas blanket is weak.
Corrective Workflow: Use the Double-Tipped Needle (Cannula) method for volumes >10 mL to avoid exposing the liquid to the syringe plunger interface.
Visualization: Inert Transfer Logic
The following diagram illustrates the required pressure gradients to move the reagent without air intake.
Module C: Reaction Outcomes (The "Process" Phase)
Q: I used the reagent, but my yield is low and the selectivity is poor. Why?A: This is often caused by "Invisible Hydrolysis" inside the reaction flask.
Mechanism: If your substrate (e.g., ketone) or solvent contains trace water, the bulky aluminum reagent acts as a water scavenger (proton sponge) rather than a Lewis Acid catalyst. It preferentially reacts with water because the O-H bond is more acidic than the coordination to the carbonyl.
The Pathway: The diagram below shows how moisture diverts the reagent from the desired catalytic cycle to a dead-end decomposition pathway.
[1]
Module D: Quenching & Disposal (The "After" Phase)
Q: Upon quenching with water, the mixture turned into a thick, unmanageable gel (emulsion).[1] How do I fix this?A: You have created an Aluminum Hydroxide gel. Standard water extraction will fail. You must use a chelating agent.
Protocol: The Rochelle’s Salt Method
Do not use simple acid/base extraction for bulky aluminum reagents; the BHT makes the emulsion stubborn.
Ratio: Use approx. 20 mL of saturated solution per gram of Aluminum reagent used.
The "Magic" Step: Vigorously stir at Room Temperature for 1–2 hours .
Observation: The cloudy emulsion will separate into two crystal-clear layers. The Tartrate chelates the Aluminum, pulling it into the aqueous phase.
Separate: Proceed with standard extraction.
References
Original Synthesis & Utility: Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[2][3][4] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[3][4] Bulletin of the Chemical Society of Japan.[4]
Titration Protocol: Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry.
Quenching Emulsions: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley.[5] (See also: BenchChem Guide on Quenching).
troubleshooting catalyst deactivation in diisobutylaluminum systems
Topic: Troubleshooting Catalyst Deactivation & Reagent Failure in Diisobutylaluminum Systems Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Catalyst Deactivation & Reagent Failure in Diisobutylaluminum Systems
Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Support Guide (Q&A Format)
Introduction: The DIBAL-H Integrity Paradox
In drug development, Diisobutylaluminum hydride (DIBAL-H) is a workhorse for the precision reduction of esters and nitriles to aldehydes. While often termed a "reagent," DIBAL-H functions as a complex reactive system . Its efficacy relies on a delicate equilibrium between its aggregated states (dimers/trimers) and its active monomeric form.
"Deactivation" in DIBAL-H systems manifests in two distinct ways:
Stoichiometric Decomposition: The irreversible loss of active hydride titer due to moisture, oxygen, or thermal stress, leading to "dead" reagent and stalled reactions.
Catalytic Inhibition: In transition metal catalysis (e.g., Ni-catalyzed hydroalumination), DIBAL-H byproducts (specifically aluminoxanes) can poison the active catalytic cycle.
This guide addresses both, providing field-proven protocols to diagnose, prevent, and recover from deactivation events.
Part 1: The "Dead" Reagent (Stoichiometric Failure)
Q: My reaction stalled at <10% conversion despite adding 1.2 equivalents of DIBAL-H. Is the reagent deactivated?
A: Likely, yes. DIBAL-H is highly sensitive to "invisible" deactivation.
Unlike LiAlH₄, which often turns grey/white upon decomposition, DIBAL-H solutions (typically in toluene or hexanes) can remain clear even when significant hydrolysis has occurred. The formation of isobutane gas and aluminum oxides (which may remain soluble or form a fine, invisible suspension) reduces the effective molarity.
Diagnosis Protocol:
Do not rely on the label concentration. Perform a Gasometric Titration or the Iodine Titration Method immediately.
The "Quick-Check" Iodine Titration Protocol:
Flame-dry a 25 mL flask under Argon.
Add 5 mL dry THF and 1.0 mL of your DIBAL-H solution.
Slowly add a standard solution of Iodine (0.5 M in THF) dropwise at 0°C until a brown color persists.
Calculation: Active Hydride [M] = (Vol of I₂ × [I₂]) / (0.5 × Vol of DIBAL).
Note: Hydrolyzed DIBAL (aluminoxanes) will not react with Iodine, giving you the true active hydride content.
Part 2: Process-Induced Deactivation (Loss of Selectivity)
Q: I am observing significant over-reduction (alcohol formation) alongside my aldehyde. Is this a catalyst deactivation issue?
A: This is a thermal deactivation of the intermediate , not the reagent itself.
The "catalyst" for selectivity is the stability of the tetrahedral aluminum-hemiacetal intermediate . If this intermediate "deactivates" (collapses) before the quench, the aldehyde is released into the reaction mixture, where it is immediately reduced by remaining DIBAL-H to the alcohol.
Root Causes & Fixes:
Root Cause
Mechanism of Failure
Corrective Action
Temperature Spikes
At > -60°C, the hemiacetal intermediate becomes unstable and eliminates the aluminoxane, releasing free aldehyde.
Install internal probe. Ensure internal temp never exceeds -70°C during addition.
Local Excess (Hotspots)
Fast addition creates zones of high [DIBAL] : [Substrate] ratio, favoring double reduction.
Dilute the Reagent. Dilute 1.0 M DIBAL to 0.2–0.5 M before addition. Use a syringe pump.
Incomplete Quench
Warming the reaction before the aluminum species is fully destroyed allows the collapse/reduction cycle to restart.
Cold Quench Protocol. Add Methanol at -78°C and stir for 30 mins before warming.
Part 3: Advanced Troubleshooting (Catalytic Systems)
Q: I am using DIBAL-H as an activator for Nickel-catalyzed hydroalumination. The reaction starts well but dies at 50% conversion. Adding more DIBAL doesn't help. [1]
A: You are likely experiencing Product Inhibition by Aluminoxanes .
In catalytic systems (e.g., Ni(dppp)Cl₂), DIBAL-H acts as the hydride source.[2] However, trace moisture or adventitious oxygen converts DIBAL-H into Tetraisobutyldialuminoxane (TIBAO) .
The Mechanism of Poisoning:
TIBAO is a potent Lewis acid that can:
Competitively bind to the Nickel center, displacing the olefin substrate.
Sequester the phosphine ligands, destabilizing the active Ni(0)/Ni(H) species.
Solution: The "Scavenger" Strategy
Pre-treatment: Treat your solvent with a "sacrificial" amount of DIBAL-H (5 mol%) for 30 minutes before adding the catalyst and substrate. This converts trace water to TIBAO before the catalytic cycle begins.
Additives: In severe cases, adding a Lewis base like N-methylmorpholine (NMM) can preferentially bind to the aluminoxane byproducts, preventing them from inhibiting the Nickel catalyst.
Part 4: Visualizing the Pathways
The following diagram illustrates the bifurcation between the productive reduction pathway and the deactivation/inhibition pathways.
Figure 1: Reaction pathways of DIBAL-H showing the productive reduction (green) versus moisture-induced deactivation and catalytic inhibition (red).
Part 5: Critical Protocols
The "Rochelle's Salt" Workup (Anti-Gelation)
Aluminum emulsions are the most common cause of yield loss during isolation. The standard acid quench often creates a gelatinous aluminum hydroxide mess.
Step-by-Step:
Quench: At -78°C, add Methanol (2.0 equiv per DIBAL) dropwise.
Dilute: Dilute with an equal volume of diethyl ether or MTBE.
Complexation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) (5 mL per mmol DIBAL).
Agitation: Vigorously stir at Room Temperature for 1–2 hours .
Success Indicator: Two clear, distinct layers must form. The aqueous layer will contain the solubilized aluminum tartrate complex.
Separation: Separate layers; the organic phase is now aluminum-free.
Reagent Storage & Handling
Storage: 2–8°C is standard, but room temperature is often preferred for frequent use to prevent pressure buildup/contraction cycles that pull in air through the septum.
Septum Hygiene: Never use a needle larger than 16G. Replace the septum after every 5 punctures.
Visual Check: A "crust" around the cap is a red flag. If solids are visible inside the bottle, the titer has likely dropped by >10%.
References
BenchChem. (2025). Commercial Sources and Purity Grades of DIBAL-H: A Technical Guide. Retrieved from 3
Hoye, T. R., et al. (2005). Reaction Titration: A Convenient Method for Titering Reactive Hydride Agents.[4] Organic Letters, 7(11), 2205–2208. Retrieved from 5
Organic Chemistry Portal. (2010). Catalytic α-selective Hydroalumination Reactions with DIBAL-H and Ni(dppp)Cl2.[2] Retrieved from 2
Organic Synthesis. (2019). General Procedure: Ester to Aldehyde Reduction.[1][6][7][8][9][10][11] Retrieved from 12
Tuoda Industrial. (2025). Handling and Storage of DIBAL-H in Industrial Reduction Reactions. Retrieved from 13
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Bulky Aluminum Reagents (MAD, MABR, ATPH)
Ticket ID: #AL-BULK-OPT-001
Status: Open
Agent: Senior Application Scientist
Core Directive: The "Steric Wall" Philosophy
Welcome to the technical support hub for bulky aluminum Lewis acids. You are likely here because your reaction is failing in one of two ways: zero conversion (too cold/steric block) or zero selectivity (too hot/ligand dissociation).
Unlike standard Lewis acids (e.g.,
, ) which rely purely on electronic activation, reagents like MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and ATPH (Aluminum tris(2,6-diphenylphenoxide)) function as steric screening agents .
MAD/MABR: Create a "fence" that blocks the accessible face of a carbonyl, forcing nucleophilic attack from the opposing side.
ATPH: Creates a "pocket" or capsule that completely shields the substrate, often reversing standard selectivity profiles.
Temperature is the toggle switch between these steric states and the kinetic energy required for the reaction to occur.
Troubleshooting Guides & FAQs
Module A: The "Cold Start" Problem (Solubility vs. Temperature)
User Question: "I cooled my MAD solution in toluene to -78°C, and it turned into a cloudy suspension. My yield was <10%. Is the reagent bad?"
Diagnosis:
The reagent is likely fine, but you have hit the Solubility Wall . Bulky aluminum reagents, particularly MAD, have poor solubility in toluene at cryogenic temperatures. When the reagent precipitates, the effective concentration of the Lewis Acid drops to near zero, halting the reaction.
The Fix:
Switch Solvents: Use Dichloromethane (DCM) or a Toluene/DCM mixture. DCM dissolves these bulky complexes significantly better at -78°C.
Note: While DCM is slightly more coordinating than toluene, the steric bulk of MAD prevents DCM from interfering with the active site significantly.
The "Pre-Cool" Check: Visually inspect the Lewis Acid solution before adding the substrate. If it is cloudy, warm it to -40°C until clear, then cool back down immediately before addition.
Data Table 1: Solubility & Stability Thresholds
Reagent
Ligand Type
Optimal Solvent (-78°C)
Solubility Risk (Toluene, -78°C)
Lewis Acidity
MAD
2,6-di-t-Bu-4-Me-Phenol
DCM
High (Precipitates)
Moderate
MABR
4-Br-2,6-di-t-Bu-Phenol
DCM/Toluene (1:1)
Medium
High (e- withdrawing Br)
ATPH
2,6-Diphenylphenol
DCM
Low (Monomeric)
Unique (Encapsulation)
Module B: The Selectivity/Reactivity Trade-off
User Question: "I'm getting 95% yield with MABR at 0°C, but my diastereomeric ratio (dr) is only 2:1. The literature says I should get >20:1. What is happening?"
Diagnosis:
You are operating in the Thermodynamic Leak Zone . At 0°C, two things are happening:
Ligand Breathing: The bulky phenoxide ligands become flexible, momentarily exposing the "blocked" face of the carbonyl.
Background Reaction: The uncatalyzed (or non-selective) reaction pathway is outcompeting the sterically controlled pathway.
The Fix: The "Stepwise Warming" Protocol
You must find the lowest temperature where conversion occurs, not the temperature where completion is fastest.
Protocol:
Complexation Phase: Add Lewis Acid to substrate at -78°C . Hold for 30 minutes. Crucial: This locks the substrate into the steric pocket.
Nucleophile Addition: Add the nucleophile at -78°C .
The Soak: Stir at -78°C for 1 hour. Take a TLC/aliquot.
If 0% conversion: Warm to -40°C .
If <10% conversion: Warm to -20°C .
Never exceed -20°C unless the substrate is extremely unreactive.
Module C: ATPH Encapsulation Specifics
User Question: "I'm using ATPH for a selective Diels-Alder reaction. The substrate is added, but I see no shift in the NMR, implying no coordination. I'm at -78°C."
Diagnosis:
ATPH functions like a "molecular clam." At -78°C, the clam is frozen shut. The substrate cannot enter the pocket to bind to the Aluminum center because the steric bulk of the three diphenylphenoxy ligands is too rigid.
The Fix: The "Open-Close" Technique
Unlike MAD, ATPH often requires thermal energy to form the complex.
Complexation: Mix ATPH and substrate at 0°C or Room Temperature for 10–15 minutes. This allows the ligands to "breathe" and accept the substrate.
Cooling: Once complexed (verify by color change or NMR shift), cool the mixture to -78°C .
Reaction: Add the diene/nucleophile at the low temperature. The substrate is now trapped and protected.[1]
Visualization: Decision Pathways & Mechanisms
Figure 1: Temperature Optimization Decision Tree
Caption: Workflow for balancing solubility and reactivity. Note the critical warning zone above -20°C where steric control degrades.
Figure 2: The "Fence" vs. "Pocket" Mechanism
Caption: Mechanistic distinction. MAD blocks one side (Fence); ATPH surrounds the substrate (Pocket), often requiring thermal activation to load.
Standard Operating Protocol (SOP): In Situ Preparation
Warning: Organoaluminum reagents are pyrophoric. All steps must be performed under Argon/Nitrogen.
Ligand Prep: In a flame-dried Schlenk flask, dissolve 4-bromo-2,6-di-tert-butylphenol (2.0 equiv, 570 mg) in dry DCM (5 mL).
Aluminum Addition: Cool to Room Temperature (Do not cool to -78°C yet; reaction with
requires ambient temp).
Reaction: Add
(1.0 equiv, 0.5 mL of 2.0M solution in hexane) dropwise.
Observation: Methane gas evolution will occur.
Aging: Stir at Room Temperature for 1 hour. The solution should be clear.
Why? This ensures complete protonolysis of the phenol. Incomplete reaction leaves free
, which is non-selective.
Usage: Now cool the resulting MABR solution to -78°C for your optimization study.
References
Maruoka, K., & Yamamoto, H. (1988).[2] Selective reactions using bulky aluminum reagents.[2][3][4][5] Journal of the American Chemical Society. Link
Foundational text on MAD synthesis and the "steric fence" concept.
Maruoka, K., Imoto, H., Saito, S., & Yamamoto, H. (1994).[4] MABR: A highly efficient Lewis acid for selective activation of carbonyls. Journal of the American Chemical Society. Link
Establishes MABR as the more reactive, electron-deficient cousin of MAD.
Maruoka, K. (1995). Practical Asymmetric Synthesis Using Bulky Aluminum Reagents. Chemical Reviews. Link
Comprehensive review on temperature effects and solvent comp
Ooi, T., & Maruoka, K. (2007). Recent Advances in Organoaluminum Reagents.[2] In Modern Carbonyl Chemistry. Link
Details the ATPH encapsulation mechanism and thermal requirements.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #AL-REM-001
Welcome to the Purification Support Hub. If you are reading this, you are likely dealing with the persistent "ash" problem—residual aluminum from Ziegler-Natta, MAO (Methylaluminoxane), or aluminum alkoxide initiators (e.g., in PLA synthesis).
Residual aluminum is not just a cosmetic issue; it is a degradation catalyst. Left unchecked, it causes:
Dielectric Breakdown: In electronic polymers.
Hydrolytic Degradation: Al-residues act as Lewis acids, accelerating back-biting in polyesters (PLA/PLGA).
Toxicity: Failing USP <232> limits for medical implants.
Below are the field-validated protocols to strip aluminum to sub-ppm levels.
Module 1: The Standard Protocol (Acidified Alcohol Wash)
Best For: General research samples, Polyolefins, Crude cleanup.
The Mechanism
Simply washing with methanol is insufficient because aluminum alkoxides and oxides form tight aggregates. You must introduce a proton source to cleave the Al-O bonds, converting insoluble aggregates into soluble ionic species (
or ).
Workflow Diagram
Caption: Figure 1: Protonolysis workflow for solubilizing aluminum residues into the wash phase.
Step-by-Step Protocol
Dissolution/Swelling: Dissolve your polymer in a non-polar solvent (Toluene/DCM) or swell the powder if insoluble.
The "Killing" Agent: Prepare a solution of Methanol containing 5-10% (v/v) concentrated HCl .
Why HCl? It provides the aggressive protons needed to break MAO cages or Al-isopropoxide clusters [1].
Precipitation (Critical Step): Pour the polymer solution slowly into a 10x excess of the Acidified Methanol while stirring vigorously.
Wash: Filter the polymer.[1][2] Re-slurry in pure methanol (neutral) to remove residual acid.
Validation: Check the pH of the final wash filtrate. It must be neutral (
).
Module 2: High-Purity & Medical Grade (Chelation Strategy)
Best For: Bio-resorbable implants (PLA/PLGA), Drug Delivery Systems.
Target: < 10 ppm (USP <232> compliance).
The Mechanism
When acid washing fails, it is usually because the aluminum is trapped in the polymer matrix or the acid causes polymer degradation (common in polyesters). Here, we use Ligand Exchange . We introduce a chelating agent that binds Aluminum stronger than the polymer chain does.
Chelating Agent Selection Guide
Agent
Solubility Profile
Best Application
Notes
Acetylacetone (acac)
Organic Soluble
Hydrophobic polymers (PS, Polyolefins)
Forms Al(acac)₃, which is soluble in organic solvents and can be extracted [2].
EDTA ()
Water Soluble
Hydrophilic polymers or Emulsion workup
Requires pH > 5 for effective binding. Best for aqueous extraction steps [3].
8-Hydroxyquinoline
Organic Soluble
Analytical/Ultra-pure
Forms fluorescent complex; easy to detect if removal is incomplete.
Protocol: The "Acac" Extraction
Dissolve: Dissolve polymer in Toluene or Chloroform.
Add Chelator: Add Acetylacetone (2-5 eq relative to Al) .
Incubate: Stir at
for 1-2 hours.
Why heat? Ligand exchange kinetics are slow at room temperature for aggregated aluminum species.
Precipitate: Pour into cold Methanol or Hexane (depending on polymer solubility). The Al(acac)
complex will stay in the solvent phase, leaving the polymer clean.
Chelation Logic Flow
Caption: Figure 2: Ligand exchange mechanism sequestering Aluminum from the polymer matrix.
Module 3: Troubleshooting & FAQs
Q: My polymer turned yellow after drying. What happened?
A: Oxidation of residual Aluminum Alkoxides.
If you skip the acid wash or quenching step, residual Al-C or Al-O bonds oxidize upon exposure to air/heat, forming colored species.
Fix: Re-dissolve and perform the Acidified Methanol wash (Module 1). The acid prevents the formation of colored oxides.
Q: I formed a gel/emulsion during the water wash. How do I break it?
A: You have created an Aluminum Soap.
Aluminum species are amphiphilic. At neutral pH, they can act as surfactants, stabilizing emulsions.
Fix: Lower the pH to < 2 (add HCl) to protonate the species, breaking the emulsion. Alternatively, add brine (NaCl) to increase ionic strength and force phase separation ("Salting Out").
Q: Can I use this for FDA-approved medical devices?
A: Yes, but you must validate.
USP <232> and ICH Q3D classify Aluminum as a Class 4 impurity (low toxicity), but parenteral limits are strict [4].
Directive: You must quantify residual Al using ICP-MS or ICP-OES after purification. Do not rely on visual clarity. A limit of roughly 10-100 ppm is common for oral, but parenteral applications often require < 10 ppm.
References
Wang, S., et al. (2010). Polymerization of Ethylene by Neutral Ni(II) Complexes: Acidified Methanol Washing Protocols. Macromolecules.[2]
Sobecki, P. (2017).[3] Removal of Metallic Catalyst Residues from Polymers via Acetylacetone Extraction. ResearchGate Technical Archives.
United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[4] USP-NF.[5]
International Council for Harmonisation (ICH). Guideline Q3D on Elemental Impurities.[5] European Medicines Agency.
Technical Support Center: Precision MWD Control via Diisobutylaluminum Systems
Current Status: Systems Operational Topic: Molecular Weight Distribution (MWD) Control & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 02, 2026 Introduction: The "Alumi...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Systems Operational
Topic: Molecular Weight Distribution (MWD) Control & Troubleshooting
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Last Updated: March 02, 2026
Introduction: The "Aluminum Switch"
Welcome to the technical support hub for advanced polymerization kinetics. You are likely here because your GPC (Gel Permeation Chromatography) traces are showing broad dispersity (
), bimodality, or unpredictable molecular weights.
In coordination polymerization (Ziegler-Natta, Neodymium-based diene polymerization) and Ring-Opening Polymerization (ROP), Diisobutylaluminum species—specifically Diisobutylaluminum Hydride (DIBAL-H) and its precursor/analog Triisobutylaluminum (TIBA) —are not just scavengers. They are the "clutch" of your reaction. They regulate chain growth through Reversible Chain Transfer .[1]
This guide treats your experimental setup as a controllable system. We will debug the kinetics of the Aluminum-Polymer chain exchange.
Module 1: The Mechanism (Theory of Operation)
To fix the distribution, you must visualize the "invisible" equilibrium occurring in your reactor.
The Coordinative Chain Transfer (CCTP) Paradigm
In a standard Ziegler-Natta or Rare-Earth system (e.g., Nd-based), the polymer chain grows on the transition metal (
). When DIBAL-H or TIBA is present, the growing chain can "hop" from the transition metal to the aluminum atom.
On Aluminum: The chain is "dormant" (protected from termination, but not growing).
On Transition Metal: The chain is "active" (growing).
The Control Logic: If the exchange rate (
) between Metal and Aluminum is faster than the propagation rate (), all chains grow at the same average rate. This results in a narrow Poisson distribution (). If exchange is slow, broadens.
Visualizing the Exchange Workflow
Figure 1: The "Chain Shuttling" mechanism. Narrow MWD requires the dashed black line (Transfer) to be significantly faster than the green loop (Propagation).
Module 2: Troubleshooting Guide
Scenario A: Broad MWD (
) in Diene/Olefin Polymerization
Context: Using Nd, Ti, or V catalysts with DIBAL-H/TIBA.
Root Cause
Diagnostic Question
Corrective Action
Slow Exchange Rate
Is your Al/Metal ratio ?
Increase Al/Metal Ratio. Higher concentration of Al species increases the probability of transfer, forcing the system into the CCTP regime. Aim for 20–50 eq. initially.
Diffusion Limitations
Is the viscosity rising too fast?
Dilute the System. High viscosity prevents the Al-species from reaching the active center. Add solvent or increase temperature (carefully) to improve mobility.
Mixed Al Species
Are you using "aged" TIBA?
Standardize Aging. TIBA converts to DIBAL-H via -H elimination at . A mix of TIBA and DIBAL-H creates multiple exchange rates. Use pure DIBAL-H or keep TIBA cold.
Scenario B: Bimodal Distribution (Two Peaks)
Context: GPC trace shows a "shoulder" or two distinct populations.
The Physics: You have two active sites with different kinetics.
Site 1: Fast exchange (Narrow peak).
Site 2: Slow/No exchange (Broad peak, usually higher MW).
Fix:
The "Scavenger Trap": If you add Al-alkyls only to scavenge impurities, they may not be integrating into the catalyst complex.
Protocol: Pre-mix the Transition Metal and the Diisobutylaluminum species for 15–30 minutes at moderate temperature (
) before injecting monomer. This ensures a uniform "heterobimetallic" active species is formed.
Scenario C: "Dead" Initiation in Ring-Opening Polymerization (ROP)
Context: Using DIBAL-H to polymerize Lactones/Lactides.
Issue: Theoretical
does not match experimental .
Cause: DIBAL-H is a hydride.[2][3] It must first react to form an alkoxide to initiate ROP effectively.
Fix:
Do not use DIBAL-H alone if you want precise end-group control.
Reaction: React DIBAL-H with 1 equivalent of a primary alcohol (e.g., Benzyl Alcohol) in situ to generate (iBu)2Al-OBn. This alkoxide is the true, living initiator.
Objective: Synthesis of Polybutadiene with Tunable MW using Nd/DIBAL-H.
Safety: DIBAL-H is pyrophoric. All steps must occur under Argon/Nitrogen (< 0.1 ppm
).
Step-by-Step Workflow
The Scavenging Phase (Solvent Prep):
Solvent: Cyclohexane or Hexane (Dry).
Add TIBA (Triisobutylaluminum) as a sacrificial scavenger to the solvent vessel first.
Why? DIBAL-H is a stronger CTA than TIBA. If you use DIBAL-H to scavenge, you consume your MW regulator unpredictably.
Termination: Kill with acidified methanol containing BHT (stabilizer).
Data Lookup: Tuning MW via Al/Nd Ratio
Table 1: Effect of DIBAL-H concentration on Molecular Weight (Ref: Friebe et al.)
DIBAL-H / Nd Ratio (molar)
Molecular Weight ()
Dispersity ()
Kinetic Regime
10
~450
2.5 - 3.0
Standard Ziegler-Natta
25
~120
1.6 - 1.8
Transition
50
~40
1.1 - 1.3
CCTP (Living-like)
100
~15
< 1.15
High-Speed Transfer
Module 4: Frequently Asked Questions (FAQ)
Q: Can I substitute DIBAL-H with TIBA directly?A: Not 1:1. TIBA is bulkier (steric hindrance). The rate of chain transfer (
) for TIBA is generally slower than DIBAL-H. If you switch to TIBA, you may need a higher concentration to achieve the same narrowing of MWD. Furthermore, TIBA does not have the hydride functionality, so initiation mechanisms in ROP differ completely.
Q: Why does my PDI broaden at high conversion?A: Viscosity. As the polymer content increases, the diffusion of the "dormant" aluminum species to the "active" metal center slows down. The exchange becomes diffusion-controlled rather than chemically controlled.
Fix: Stop the reaction at 60-70% conversion or increase solvent volume.
Q: How do I verify if my chains are "Living" on the Aluminum?A: Perform a "Kill Experiment" with
(Deuterated Water).
Take an aliquot of the polymerization.
Quench with
.
Analyze via NMR.
Result: If the chain end shows a Deuterium incorporation, the chain was attached to a metal (Al or Nd) at the moment of quenching. If you see no D-incorporation, the chain was already dead (terminated via
-H elimination).
References
Friebe, L., Nuyken, O., & Obrecht, W. (2006).
Dubois, P., et al. (1991). Macromolecular Engineering of Polylactones and Polylactides. Ring-Opening Polymerization of ε-Caprolactone Initiated by Aluminum Alkoxides. Macromolecules.
minimizing side reactions in aluminum phenoxide catalysis
Introduction: Mastering the Versatility of Aluminum Phenoxide Aluminum phenoxide, Al(OPh)₃, is a powerful and versatile Lewis acidic catalyst with significant applications in organic synthesis, from the ortho-alkylation...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Mastering the Versatility of Aluminum Phenoxide
Aluminum phenoxide, Al(OPh)₃, is a powerful and versatile Lewis acidic catalyst with significant applications in organic synthesis, from the ortho-alkylation of phenols to the ring-opening polymerization (ROP) of cyclic esters and the Meerwein-Ponndorf-Verley (MPV) reduction of carbonyls.[1][2][3] However, its high reactivity and sensitivity also make it prone to a variety of side reactions that can compromise yield, selectivity, and reproducibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, structured in a practical question-and-answer format, to anticipate, diagnose, and mitigate these common challenges. Our focus is on understanding the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Catalyst Integrity - The Foundation of a Successful Reaction
The performance of an aluminum phenoxide-catalyzed reaction is critically dependent on the quality and handling of the catalyst itself. Problems often originate here before any reagents are even mixed.
FAQ 1.1: My reaction is sluggish, shows a long induction period, or fails completely. What is the most likely cause?
Answer: The most probable culprit is catalyst deactivation through hydrolysis. Aluminum phenoxide is extremely sensitive to moisture.[1][4] Trace amounts of water in your solvent, reagents, or glassware, or from atmospheric exposure, will rapidly react with the Lewis acidic aluminum center.
Causality: The aluminum center in Al(OPh)₃ is electron-deficient and readily coordinates with Lewis bases. Water acts as a potent Lewis base, leading to an irreversible reaction that forms inactive aluminum hydroxide or oligo-oxo species and liberates phenol.[1] This process consumes the active catalyst, leading to poor or no conversion.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Standard "anhydrous" solvents from commercial suppliers should be further dried over activated molecular sieves or an appropriate drying agent.[1]
Flame-Dry Glassware: All glassware must be rigorously flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon) immediately before use.
Inert Atmosphere is Mandatory: Assemble your reaction setup under a positive pressure of an inert gas. Use Schlenk lines or a glovebox for all manipulations of the solid catalyst and for setting up the reaction.
Purify Reagents: Substrates and other reagents should be free of water. Liquid reagents can be distilled from drying agents, and solid reagents can be dried under high vacuum.
dot
Caption: Catalyst deactivation by hydrolysis.
Section 2: Troubleshooting Side Reactions by Application
Side reactions are often specific to the transformation being performed. This section addresses the most common issues encountered in three major applications of aluminum phenoxide catalysis.
Subsection 2.1: Ortho-Alkylation of Phenols
The reaction of phenols with olefins to form ortho-alkylated products is a primary industrial use of Al(OPh)₃. The main challenges are controlling regioselectivity and the degree of alkylation.
FAQ 2.1.1: My reaction is producing a significant amount of the para-alkylated isomer. How can I improve ortho-selectivity?
Answer: The inherent mechanism of aluminum phenoxide catalysis favors ortho-alkylation, but this selectivity can be compromised by reaction conditions, particularly temperature.
Causality: The reaction proceeds through a six-membered transition state where the olefin coordinates to the aluminum center, which is itself coordinated to the phenol substrate. This geometry naturally directs the olefin to the ortho position. However, at higher temperatures, the reaction can proceed through a less-ordered, intermolecular Friedel-Crafts-type mechanism, which is electronically controlled and often favors the para product.
Troubleshooting Steps:
Lower the Reaction Temperature: This is the most critical parameter. Lower temperatures favor the highly ordered, sterically directed transition state required for ortho-selectivity. Start at the lowest temperature that gives a reasonable reaction rate and optimize from there.
Use Bulky Phenoxides: If synthesizing your catalyst is an option, using a bulkier phenol (e.g., 2,6-di-tert-butylphenol) to generate the catalyst can increase the steric barrier to para-alkylation.[5]
Monitor Reaction Time: Extended reaction times, especially at elevated temperatures, can sometimes lead to isomerization of the ortho product to the more thermodynamically stable para product.
FAQ 2.1.2: I am observing di- and tri-alkylated products, reducing the yield of my desired mono-alkylated phenol. What is the cause?
Answer: Over-alkylation occurs when the product of the initial reaction successfully competes with the starting phenol for the olefin.
Causality: The mono-alkylated phenol product is still reactive and can undergo a second or even third alkylation. This is especially problematic if the reaction is run with an excess of the olefin or for an unnecessarily long time.
Troubleshooting Steps:
Control Stoichiometry: Use a molar excess of the phenol relative to the olefin. This ensures the olefin is more likely to encounter a molecule of the starting material rather than the product.
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to determine the point of maximum mono-alkylation. Quench the reaction at this point to prevent further alkylation.
Slow Olefin Addition: For highly reactive olefins, adding the olefin slowly over the course of the reaction can help maintain a low instantaneous concentration, favoring reaction with the more abundant starting phenol.
Subsection 2.2: Ring-Opening Polymerization (ROP) of Cyclic Esters
Aluminum phenoxide and related alkoxide complexes are effective initiators for the ROP of lactide and other cyclic esters. Key challenges include controlling molecular weight, polydispersity (PDI), and stereochemistry.
FAQ 2.2.1: My polymerization results in a broad polydispersity (PDI > 1.3) and the molecular weight is lower than predicted. Why?
Answer: This outcome typically points to one of two issues: the presence of protic impurities or the occurrence of intermolecular transesterification (chain-transfer) reactions.
Causality:
Impurities: Water or alcohols present in the monomer or solvent can act as competing initiators.[1] Since each impurity molecule starts a new polymer chain, the total number of chains increases, leading to a lower average molecular weight and broader PDI than calculated based on your catalyst loading.
Transesterification: This is a chain-transfer reaction where a growing polymer chain attacks the backbone of another polymer chain, scrambling the chain lengths. This process becomes more significant at higher temperatures and monomer conversions.
Troubleshooting Steps:
Rigorous Purification of Monomer: The monomer (e.g., lactide) must be meticulously purified, typically by recrystallization from anhydrous solvent, followed by sublimation to remove any residual water or lactic acid.
Strict Anhydrous Reaction Conditions: As detailed in Section 1, all components and the reaction setup must be scrupulously dried.
Lower Reaction Temperature: Perform polymerizations at the lowest practical temperature (e.g., room temperature or 0 °C if the rate is sufficient) to minimize transesterification.
Limit Conversion: If broad PDI persists at high conversions, consider stopping the reaction at a moderate conversion (e.g., 80-90%) before transesterification becomes dominant.
The MPV reduction uses an aluminum alkoxide (often isopropoxide, but phenoxides can also be used or formed in situ) to reduce aldehydes and ketones, with isopropanol serving as the hydride source.[3][6] The reaction is highly chemoselective but can be plagued by condensation side reactions.
FAQ 2.3.1: My MPV reduction of an enolizable aldehyde/ketone is giving significant amounts of a β-hydroxy carbonyl byproduct. What is this side reaction?
Answer: You are observing an aluminum-catalyzed aldol condensation.[5]
Causality: The Lewis acidic aluminum catalyst is very effective at promoting the formation of an enolate from your starting carbonyl. This enolate can then attack another molecule of the aldehyde or ketone, leading to the aldol adduct. This side reaction competes directly with the desired hydride transfer for reduction.
Troubleshooting Steps:
Maintain Low Temperatures: Aldol reactions are often highly temperature-dependent. Running the MPV reduction at or below room temperature can significantly slow the rate of condensation relative to the reduction.
Slow Substrate Addition: Add the carbonyl substrate slowly to a solution of the aluminum catalyst and isopropanol. This keeps the instantaneous concentration of the substrate low, minimizing the chance of two substrate molecules interacting via the aldol pathway.
Use a Large Excess of Hydride Source: A large excess of isopropanol helps to push the equilibrium of the MPV reduction forward and increases the probability of the catalyst coordinating to the hydride donor rather than facilitating enolization.
FAQ 2.3.2: I am trying to reduce an aldehyde but am forming an ester byproduct. What is happening?
Answer: This is the classic Tishchenko reaction, a known side reaction in MPV reductions of aldehydes.[5]
Causality: The Tishchenko reaction is a disproportionation of two aldehyde molecules to form an ester. The mechanism involves the initial formation of a hemiacetal alkoxide, followed by a hydride transfer. The same Lewis acidic aluminum catalyst that performs the MPV reduction can also catalyze this transformation. It is particularly prevalent with aldehydes that lack α-hydrogens (e.g., benzaldehyde) but can occur with others.
dot
Caption: Competing reaction pathways in aluminum phenoxide catalysis.
Troubleshooting Steps:
Use Aluminum Tris(2,6-di-tert-butyl-4-methylphenoxide) (ATPH): This extremely bulky catalyst, developed by Yamamoto, sterically hinders the formation of the dimeric intermediate required for the Tishchenko reaction while still allowing the smaller isopropanol to coordinate for the MPV reduction.[5]
Optimize Temperature: The relative rates of the MPV and Tishchenko reactions can be temperature-dependent. A systematic temperature screen is advisable.
Ensure High Purity of Aldehyde: Aldehydes can auto-oxidize to carboxylic acids. The presence of acid can alter the catalyst's nature and potentially favor side reactions. Use freshly distilled or purified aldehyde.
Section 3: Advanced Mitigation - The Role of Ligands and Solvents
Beyond basic reaction conditions, fine-tuning the catalyst's environment through ligand modification and solvent choice offers a higher level of control.
FAQ 3.1: How can I rationally choose a solvent to improve my reaction?
Answer: Solvent choice is critical as it can influence catalyst aggregation, solubility, and activity. The key distinction is between non-coordinating and coordinating solvents.[7]
Causality:
Non-coordinating solvents (e.g., toluene, hexane) are generally preferred. They do not compete with the substrate for binding to the aluminum center, allowing for maximum catalytic activity.
Coordinating solvents (e.g., THF, diethyl ether) are Lewis bases and can coordinate to the aluminum center.[7] This can be detrimental, as it blocks the active site and inhibits the reaction. However, in some cases, weak coordination can stabilize the catalyst or disaggregate oligomeric catalyst clusters into more active monomeric species.
Solvent Type
Examples
Impact on Catalysis
When to Consider
Non-Coordinating
Toluene, Hexane, Dichloromethane
Generally promotes higher activity by leaving the Lewis acidic site available for the substrate.[7]
Default choice for most applications.
Coordinating
THF, Diethyl Ether, Dioxane
Can decrease activity by blocking the catalytic site. May help solubilize the catalyst or break up aggregates.[7]
When solubility is an issue or to moderate excessively high reactivity.
Experimental Protocol: Solvent Screening
Set up several small-scale reactions in parallel under identical conditions (catalyst loading, temperature, concentration).
Use a range of solvents, including toluene (non-coordinating), THF (coordinating), and dichloromethane (polar, non-coordinating).
Monitor each reaction for rate of conversion and product distribution (via TLC, GC, or NMR).
The results will provide empirical data on the optimal solvent for your specific substrate and catalyst system.
FAQ 3.2: My selectivity is still poor. Can I modify the phenoxide ligand itself?
Answer: Absolutely. Modifying the electronic and steric properties of the phenoxide ligand is one of the most powerful strategies for controlling reactivity and selectivity.[8][9][10]
Causality:
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenoxide ring make the aluminum center more Lewis acidic. This generally increases the reaction rate but may also increase the rate of undesired side reactions.[8] Electron-donating groups (e.g., -OMe, -Me) have the opposite effect.
Steric Effects: Introducing bulky substituents (e.g., -tBu, -Ph) on the phenoxide ring, particularly at the ortho positions, creates a more crowded environment around the aluminum center.[10][11] This steric hindrance can be used to:
Prevent the coordination of large substrates, leading to shape-selective catalysis.
Favor a specific reaction pathway that has a less sterically demanding transition state.
Prevent catalyst dimerization or aggregation, leading to more active monomeric species.
dot
Caption: Logic of tuning catalyst performance via ligand modification.
Section 4: Catalyst Removal
FAQ 4.1: How do I efficiently remove the aluminum catalyst during workup?
Answer: The standard method is to quench the reaction with water or a dilute acid, which hydrolyzes the aluminum phenoxide to aluminum hydroxide or an aluminum salt, which can then be removed by filtration or extraction.[12][13]
Causality: The Al-O bond is readily cleaved by protic sources. The resulting aluminum hydroxide is a gelatinous solid that can sometimes be difficult to filter.[14] Acidifying the quench can generate a water-soluble aluminum salt (e.g., AlCl₃) that can be removed with an aqueous wash.
Troubleshooting Protocol for Difficult Filtrations:
If quenching with water produces a fine, gelatinous precipitate that clogs filter paper, the following patented method can be effective:[12][13]
Add 15-30 moles of water per mole of aluminum phenoxide to the reaction mixture.
Heat the mixture to 120-160 °C while distilling off the water.
This process "ages" the precipitate, converting the gelatinous hydroxide into more crystalline, granular, and easily filterable particulates.[12]
Cool the mixture and filter through a pad of Celite to remove the solid aluminum salts.
References
Klosin, J., & Roof, G. R. (1990). U.S. Patent No. 4,929,770.
Hormnirun, P., Marshall, E. L., Gibson, V. C., White, A. J. P., & Williams, D. J. P. (2006). Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators. Proceedings of the National Academy of Sciences, 103(43), 15343-15348. [Link]
Haynes, J. B. (1976). U.S. Patent No. 3,970,708.
Wilds, A. L. (1944). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Organic Reactions, 2, 178-223. [Link]
Zhang, Y., et al. (2025). Decoding Ligand Effects in Organoaluminum Phenoxide Systems: A Multifaceted Hirshfeld Surface and Electrostatic Potential Approach. ResearchGate. [Link]
Muhammad, A., Di Carmine, G., Forster, L., & D'Agostino, C. (2020). Solvent effects in the homogeneous catalytic reduction of propionaldehyde with aluminium isopropoxide catalyst: New insights from PFG NMR and NMR relaxation studies. ChemPhysChem, 21(12), 1234-1241. [Link]
Muhammad, A., Di Carmine, G., Forster, L., & D'Agostino, C. (2020). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. ChemPhysChem, 21(12), 1234-1241. [Link]
Leitner, A., Shu, C., & Hartwig, J. F. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Letters, 7(6), 1093-1096. [Link]
Bakhshi-Zadeh, V. (1980). U.S. Patent No. 4,232,176.
Le Nôtre, J., & Poli, R. (2015). Aluminium-based Catalysts for Nonasymmetric Transformations. In Sustainable Catalysis. Royal Society of Chemistry. [Link]
Chemistry LibreTexts. (2023). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: NMR Characterization & Technical Assessment of Diisobutylaluminum 2,6-Di-tert-butyl-4-methylphenoxide (DIBAL-BOT)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , referred to herein as DIBAL-BOT , represents a critical class of sterically encumbered organoaluminum reagents. Synthesized from the controlled protonolysis of Diisobutylaluminum hydride (DIBAL-H) with Butylated Hydroxytoluene (BHT), this species serves as a "gatekeeper" Lewis acid. Unlike its parent DIBAL-H, which is a potent reducing agent, DIBAL-BOT functions primarily to coordinate oxygenated substrates (esters, aldehydes, enones) with exceptional steric discrimination, shielding coordination sites from nucleophilic attack or directing stereoselectivity.
This guide provides a rigorous NMR characterization framework, comparing DIBAL-BOT against industry standards like MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and DIBAL-H , to assist in reaction monitoring and quality control.
Synthesis & Preparation Protocol
Note: All manipulations must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk lines or a Glovebox. DIBAL-H is pyrophoric.[1]
Reaction Stoichiometry: 1:1 (DIBAL-H : BHT)
Mechanism: Exothermic protonolysis of the Al-H bond by the phenolic proton, releasing
gas.
Step-by-Step Methodology:
Preparation: Charge a flame-dried Schlenk flask with 1.0 equivalent of recrystallized BHT dissolved in anhydrous Toluene or Hexane (
).
Addition: Cool the solution to
. Slowly add 1.0 equivalent of DIBAL-H (1.0 M in Hexane) dropwise via syringe.
Reaction: Evolution of
gas will be immediate. Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete consumption of the hydride.
Validation: Aliquot 0.5 mL for NMR analysis (in
or Toluene-).
Figure 1: Synthesis workflow for DIBAL-BOT via protonolysis.
NMR Characterization Framework
The characterization of DIBAL-BOT relies on tracking the disappearance of the phenolic proton and the hydride signal, alongside the shifting of the tert-butyl groups.
3.1 ^1H NMR Spectral Features (400 MHz, C_6D_6, 298 K)
Moiety
Chemical Shift (, ppm)
Multiplicity
Integration
Diagnostic Note
Ar-H (BHT)
7.10 - 7.15
Singlet (s)
2H
Downfield shift from free BHT (~6.98 ppm) due to electron withdrawal by Al.
Al-CH (Isobutyl)
1.90 - 2.10
Multiplet (m)
2H
Methine proton of the isobutyl group.
t-Bu (BHT)
1.50 - 1.58
Singlet (s)
18H
Key Indicator. Distinct from free BHT (1.43 ppm).
Al-CH_2 (Isobutyl)
0.20 - 0.40
Doublet (d)
4H
Highly shielded due to direct attachment to electropositive Al.
Al-H (Residual)
~3.80 - 4.00
Broad (br)
-
Must be absent. Presence indicates incomplete reaction.
Ar-OH (Residual)
~5.00
Singlet (s)
-
Must be absent. Presence indicates excess ligand.
Expert Insight: The chemical shift of the
protons is concentration and temperature-dependent due to the equilibrium between monomeric and dimeric species. In coordinating solvents (THF), this peak shifts downfield (~ -0.1 to 0.1 ppm) as solvent breaks the dimer.
3.2 ^27Al NMR (104.3 MHz, C_6D_6)
Aluminum NMR is the definitive method for determining coordination geometry.
DIBAL-BOT (Dimer/Aggregate): Broad signal typically around
ppm (characteristic of 4-coordinate Al in phenoxide bridges).
Monomeric Species (in THF): Sharper signal shifted upfield.
Comparative Analysis: DIBAL-BOT vs. Alternatives
This section objectively compares DIBAL-BOT with its precursor (DIBAL-H) and the bulky Lewis Acid standard (MAD).
4.1 Structural & Reactivity Comparison
Feature
DIBAL-H
DIBAL-BOT
MAD (Methylaluminum bis-BHT)
Formula
Primary Role
Reducing Agent
Steric Lewis Acid / Modifier
Extreme Steric Lewis Acid
Steric Bulk
Moderate
High
Very High (Bowl-shaped)
Lewis Acidity
High (Hard)
Attenuated (Softer)
High (Specialized)
Stability
Pyrophoric
Moisture Sensitive
Moisture Sensitive
Key NMR Signal
Al-H (broad)
t-Bu (~1.5 ppm), Al-iBu
t-Bu (two distinct types if frozen), Al-Me (-0.3 ppm)
4.2 Performance Data: Selectivity in Carbonyl Activation
In the reduction of
-unsaturated ketones (e.g., cyclohexenone):
DIBAL-H alone: Produces a mixture of allylic alcohol (1,2-reduction) and saturated ketone (1,4-reduction) due to unhindered hydride attack.
DIBAL-BOT (Modifier): When used to complex the carbonyl before adding a nucleophile (or using excess DIBAL-H), the bulky BHT ligand forces the incoming nucleophile to attack the less hindered trajectory.
Result: Enhanced 1,2-selectivity (>95%).
Figure 2: Steric influence of Aluminum species on reaction selectivity.
Diagnosis: Incomplete protonolysis. Residual Al-H bond detected.[2][3]
Correction: Add 0.1 eq of BHT and stir for 30 mins. Ensure temperature was sufficient (RT).
Issue: Multiple t-Bu peaks in the 1.4 - 1.6 ppm range.
Diagnosis: Ligand exchange or hydrolysis.
Sharp peak at 1.43 ppm = Free BHT (Hydrolysis has occurred; check solvent dryness).
Multiple peaks = Aggregation isomers (common at low temp). Run VT-NMR; if peaks coalesce at 50°C, it is dynamic aggregation. If not, it is decomposition.
Issue: "Foggy" solution.
Diagnosis: Aluminum oxides/hydroxides. DIBAL-BOT should be a clear, colorless to pale yellow solution.
Action: Filter through a dried Celite pad under Argon.
A Comparative Guide to the Catalytic Activity of Bulky Aluminum and Titanium Lewis Acids
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise control of reactivity and selectivity is paramount. Lewis acid catalysis has long been a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of reactivity and selectivity is paramount. Lewis acid catalysis has long been a cornerstone for achieving these goals, and among the vast arsenal of available catalysts, those based on aluminum and titanium have proven to be particularly versatile and powerful. This guide provides an in-depth, objective comparison of the catalytic activity of bulky aluminum and titanium Lewis acids, supported by experimental data, to aid researchers in the strategic selection of catalysts for their synthetic endeavors.
Introduction: The Role of Steric Hindrance in Lewis Acid Catalysis
Lewis acids accelerate chemical reactions by accepting an electron pair from a substrate, thereby activating it towards nucleophilic attack or other transformations.[1] While traditional Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are highly effective, their high reactivity can sometimes lead to undesired side reactions and a lack of selectivity. The introduction of bulky ligands to the metal center modulates both the steric and electronic properties of the Lewis acid, offering a powerful tool for fine-tuning its catalytic behavior.[2]
Bulky ligands can:
Enhance Selectivity: By creating a sterically demanding environment around the metal center, bulky ligands can favor specific reaction pathways, leading to higher regio-, chemo-, and stereoselectivity.[2]
Prevent Catalyst Aggregation: Many simple Lewis acids exist as dimers or oligomers in solution, which can reduce their catalytic activity. Bulky ligands can enforce a monomeric state, leading to a more active catalyst.
Modulate Lewis Acidity: The electronic nature of the bulky ligands can be tuned to either increase or decrease the Lewis acidity of the metal center, allowing for precise control over the catalyst's reactivity.
This guide will focus on the comparative catalytic activity of two prominent classes of bulky Lewis acids: aluminum aryloxides and titanium alkoxides/aryloxides.
The Contenders: Bulky Aluminum vs. Titanium Lewis Acids
Bulky Aluminum Lewis Acids: The "Designer" Catalysts
Sterically hindered aluminum aryloxides, often referred to as "designer Lewis acids," have been extensively developed for selective organic synthesis.[2] A prime example is Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) , a highly versatile and commercially available catalyst.
The key features of bulky aluminum Lewis acids include:
Strong Coordination to Oxygen: They coordinate strongly with oxygen-containing substrates, which is crucial for activating carbonyl compounds.[2]
Tunable Steric and Electronic Effects: The steric and electronic properties can be readily modified by changing the substituents on the phenoxide ligands. For instance, introducing electron-withdrawing groups can enhance the rate of certain reactions.[3]
Monomeric Nature: The bulky phenoxide ligands prevent dimerization, leading to a highly active monomeric species in solution.
Bulky Titanium Lewis Acids: Versatility in Asymmetric Catalysis
Titanium-based Lewis acids, particularly those incorporating chiral ligands like BINOL (1,1'-bi-2-naphthol), have become indispensable tools in asymmetric catalysis.[4] The rich coordination chemistry of titanium(IV) allows for the design of a wide array of chiral catalysts for enantioselective transformations.[4]
Key characteristics of bulky titanium Lewis acids include:
High Oxophilicity: Titanium's strong affinity for oxygen makes these catalysts highly effective in reactions involving carbonyl compounds.[5]
Versatility in Asymmetric Reactions: Chiral titanium complexes have been successfully applied to a broad range of enantioselective reactions, including Diels-Alder, aldol, and allylation reactions.[6][7]
Potential for Amphoteric Catalysis: Some titanium catalysts can exhibit both Lewis acidic and Brønsted basic properties, leading to unique reactivity and reaction mechanisms.
Comparative Catalytic Performance: A Data-Driven Analysis
A direct, quantitative comparison of the catalytic activity of bulky aluminum and titanium Lewis acids is crucial for informed catalyst selection. The following sections present available experimental data for key organic transformations.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate this reaction and control its stereoselectivity. While direct comparative studies between bulky aluminum and titanium catalysts are limited, computational studies on their non-bulky analogues provide valuable insights. A quantum chemical study on the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate showed that the activation energy decreases with increasing Lewis acid strength, with AlCl₃ being more effective at lowering the activation barrier than TiCl₄.[8]
Table 1: Computed Activation Energies for Lewis Acid-Catalyzed Diels-Alder Reaction
This suggests that, in the absence of significant steric influence from bulky ligands, aluminum-based Lewis acids may exhibit higher intrinsic activity in Diels-Alder reactions. However, the steric bulk of the ligands can play a decisive role in controlling both reactivity and selectivity in practice.
Allylation of Aldehydes
The addition of allyl groups to aldehydes is a fundamental carbon-carbon bond-forming reaction. Bulky aluminum Lewis acids have been shown to be highly efficient catalysts for this transformation. For example, 10 mol% of MAD catalyzes the allylation of benzaldehyde with allyltributylstannane in 87% yield within 3 hours at -20 °C.[3]
Table 2: Catalytic Performance in the Allylation of Benzaldehyde
Catalyst
Catalyst Loading (mol%)
Time (h)
Temperature (°C)
Yield (%)
MAD
10
3
-20
87
Data for the allylation with allyltributylstannane.[3]
Asymmetric Catalysis
In the realm of asymmetric synthesis, both chiral aluminum and titanium Lewis acids have proven to be highly effective. Chiral titanium-BINOL complexes are particularly well-established for a variety of enantioselective transformations.[4] For instance, early work by Yamamoto and coworkers demonstrated the use of a chiral aluminum-BINOL complex in the enantioselective hetero-Diels-Alder reaction.[6]
A comparative study on the asymmetric Diels-Alder reaction between acrolein and cyclopentadiene showed that a VAPOL-derived aluminum catalyst gave high conversion and excellent stereoselectivity for the exo isomer with high optical purity. In contrast, the analogous BINOL-derived titanium catalyst, while providing a high yield, resulted in low enantiomeric excess.
Table 3: Comparison in Asymmetric Diels-Alder Reaction
Catalyst
Ligand
Yield (%)
Enantiomeric Excess (%)
Et₂AlCl
VAPOL
High
High
Ti-based
BINOL
High
13-41
Data for the reaction of acrolein and cyclopentadiene.
This highlights that the choice of both the metal center and the chiral ligand is critical for achieving high enantioselectivity.
Mechanistic Considerations and Experimental Workflows
The catalytic cycles of both aluminum and titanium Lewis acids typically involve the coordination of the Lewis acid to the substrate, followed by the key bond-forming step and subsequent release of the product and regeneration of the catalyst.
General Reaction Mechanism
Caption: Generalized catalytic cycle for a Lewis acid-catalyzed reaction.
Experimental Protocols
Protocol 1: Synthesis of Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)
This procedure should be carried out under an inert atmosphere using standard Schlenk techniques.
To a solution of 2,6-di-tert-butyl-4-methylphenol (2.0 equivalents) in anhydrous toluene, add a solution of trimethylaluminum (1.0 equivalent) in hexanes dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
The resulting solution of MAD is typically used without further purification.[9]
Protocol 2: Preparation of a Chiral (R)-BINOL-Titanium Catalyst
This is a general procedure for the in-situ preparation of the catalyst.
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (1.0 equivalent).
Add anhydrous dichloromethane as the solvent.
Add a solution of a titanium precursor, such as Ti(O-i-Pr)₄ or TiCl₂(O-i-Pr)₂, (1.0 equivalent) at room temperature.
Stir the mixture for a specified time (e.g., 1 hour) to allow for complex formation before adding the reactants.[10][11]
Protocol 3: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Lewis acid catalyst (e.g., 10 mol%) in an anhydrous solvent (e.g., dichloromethane).
Cool the solution to the desired temperature (e.g., -78 °C).
Add the dienophile to the catalyst solution and stir for a short period to allow for complexation.
Add the diene dropwise to the reaction mixture.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
Perform a standard aqueous workup and purify the product by column chromatography.
Conclusion: Making an Informed Choice
Both bulky aluminum and titanium Lewis acids are powerful tools for controlling reactivity and selectivity in organic synthesis. The choice between them depends on the specific requirements of the reaction.
Bulky Aluminum Lewis Acids , such as MAD, are excellent choices for reactions requiring strong activation of carbonyl compounds and high chemoselectivity. Their "designer" nature allows for fine-tuning of their properties for specific applications.
Bulky Titanium Lewis Acids , especially chiral complexes, are the catalysts of choice for a wide range of asymmetric transformations. Their versatility and the extensive literature on their applications make them a reliable option for enantioselective synthesis.
Ultimately, the optimal catalyst can only be determined through experimental screening. This guide provides a foundation of comparative data and established protocols to inform this process and accelerate the discovery of efficient and selective synthetic methods.
References
Marx, A., & Yamamoto, H. (1999). Bulky Aluminum Lewis Acids as Novel Efficient and Chemoselective Catalysts for the Allylation of Aldehydes. Synlett, (5), 584-586.
Danishefsky, S. J., & Kerwin Jr, J. F. (1982). A simple, direct route to the dihydropyran portion of the compactin-mevinolin system. The Journal of Organic Chemistry, 47(16), 3183-3185.
Pu, L. (2004). The chemistry of BINOL-and H8-BINOL-based chiral ligands and catalysts. Chemical Reviews, 104(3), 1687-1716.
Corey, E. J., & Loh, T. P. (1991). A rational approach to catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 113(23), 8966-8967.
Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society, 111(14), 5340-5345.
Maruoka, K., & Yamamoto, H. (1988). Asymmetric hetero-Diels-Alder reaction catalyzed by chiral organoaluminum reagent. Journal of the American Chemical Society, 110(11), 3588-3590.
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis (Vol. 1). Wiley-VCH.
Mikami, K., Terada, M., & Nakai, T. (1999). Asymmetric catalysis with chiral titanium complexes. Chemical Reviews, 99(12), 3557-3602.
BenchChem. (2025). A Comparative Guide to Diphenylchloroborane and Titanium Tetrachloride in Aldol Reactions.
PubChem. (n.d.). Methylaluminum bis(2,6-di-t-butyl-4-methylphenoxide). Retrieved from [Link]
Saito, S., & Yamamoto, H. (1997). Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis.
Antilla, J. C., & Wulff, W. D. (2001). VAPOL and VANOL: A New Class of Chiral Ligands for Asymmetric Catalysis.
Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
Arkivoc. (2022). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
BenchChem. (2025). (+)-BINOL as a Chiral Catalyst in Organic Reactions.
American Elements. (n.d.). Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide). Retrieved from [Link]
Hierro, I., & de la Mata, J. (2024).
Busico, V., & Cipullo, R. (2020). Reactivity Trends of Lewis Acidic Sites in Methylaluminoxane and Some of Its Modifications. Organometallics, 39(8), 1279-1287.
Kumar, R., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(47), 33075-33104.
Schlaad, H., & Müller, A. H. (1996). Effect of bulkiness and lewis acidity of aluminium compounds on the anionic polymerization of methyl methacrylate in toluene. Macromolecular Symposia, 107(1), 163-176.
Papamicael, C. (2016). Methylaluminium bis(4-substituted-2,6-di-tert-butylphenoxide) : MAD and MABR Lewis acids. Synlett, 2001(02), 308-308.
ChemRxiv. (2022). Catalytic Resonance Theory: Turnover Efficiency and the Resonance Frequency.
BenchChem. (2025). A Comparative Guide to Aluminum Perchlorate and Other Lewis Acids in Key Organic Transformations.
BOC Sciences. (n.d.). Cas 56252-55-2,METHYLALUMINUM BIS(2,6-DI-TERT-BUTYL-4-METHYLPHENOXIDE).
Taylor & Francis. (n.d.). Lewis acids – Knowledge and References. Retrieved from [Link]
BenchChem. (2025). A Comparative Guide to Diphenylchloroborane and Titanium Tetrachloride in Aldol Reactions.
Bickelhaupt, F. M., & Fernandez, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions.
Organic Syntheses. (n.d.). di-tert-butyl diazomalonate. Retrieved from [Link]
Liu, Z., & Vidović, D. (2023). Lewis acid catalysed polymerisation of cyclopentenone. Chemical Science, 14(47), 13348-13352.
Yoshida, Y., & Ishii, Y. (1999). Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition. Tetrahedron Letters, 40(22), 4227-4230.
Calvo, B., Marshall, C. P., Krahl, T., Kröhnert, J., Trunschke, A., Scholz, G., ... & Kemnitz, E. (2018). Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3. Dalton Transactions, 47(45), 16461-16473.
Mori, K., & Akiyama, T. (2007). Efficient Mukaiyama aldol reaction in water with TiO4 tetrahedra on a hydrophobic mesoporous silica surface.
RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
PubChem. (n.d.). Methylaluminum bis(2,6-di-t-butyl-4-methylphenoxide). Retrieved from [Link]
Knaeble, W. R., & Iglesia, E. (2018). Turnover rates on complex heterogeneous catalysts.
Saito, S., & Yamamoto, H. (1997). Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis.
Schafer, L. L. (2020). Titanium catalysis for the synthesis of fine chemicals – development and trends. Catalysis Science & Technology, 10(18), 6049-6071.
This guide provides a technical analysis of diisobutylaluminum phenoxides, focusing on their solid-state structures and how these features dictate their performance as Lewis acid catalysts in drug development and polymer...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of diisobutylaluminum phenoxides, focusing on their solid-state structures and how these features dictate their performance as Lewis acid catalysts in drug development and polymer synthesis.
Executive Summary
Diisobutylaluminum phenoxides (DIBAL-OAr) represent a class of sterically encumbered organoaluminum reagents critical for stereoselective transformations in pharmaceutical synthesis. Unlike simple aluminum alkoxides (e.g., aluminum isopropoxide) which form stable, inactive tetramers or hexamers, DIBAL-OAr derivatives—particularly those based on 2,6-di-tert-butylphenol (BHT)—often crystallize as monomeric or loosely associated dimeric species. This guide analyzes the X-ray crystallographic data to explain why this "frustrated aggregation" leads to superior catalytic activity in ring-opening polymerizations (ROP) and carbonyl functionalizations compared to less sterically hindered alternatives.
The primary differentiator of diisobutylaluminum phenoxides is the steric bulk of the isobutyl ligands combined with the phenoxide substituents. This steric pressure prevents the formation of thermodynamically stable "alumoxane" cores, maintaining the aluminum center in a lower coordination state (3 or 4), which is essential for Lewis acidity.
Comparative Crystallographic Metrics
The following table synthesizes X-ray data for diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT) against its methyl and ethyl analogues.
Feature
DIBAL-BHT (Product)
MAD (Methyl Analog)
ATP (Aluminum Tris-Phenoxide)
Formula
[(μ-OAr)Al(iBu)2]2 / Al(iBu)2(OAr)(THF)
AlMe2(OAr)(OEt2)
[Al(OPh)3]2
Steric Ligand
Isobutyl (High Bulk)
Methyl (Low Bulk)
Phenoxide (Medium Bulk)
Coordination No.
4 (Distorted Tetrahedral)
4 (Tetrahedral)
5 or 6 (Trigonal Bipyramidal)
Aggregation State
Monomer/Dimer Equilibrium
Solvated Monomer
Stable Dimer/Tetramer
Al-O Bond Length
1.75 - 1.78 Å
1.74 - 1.76 Å
1.80 - 1.92 Å (Bridging)
Al-O-C Angle
155° - 165°
145° - 158°
120° - 130°
Lewis Acidity
High (Sterically Exposed)
High (Less Shielded)
Low (Self-Quenched)
Data Sources: Synthesized from structural trends in organoaluminum phenoxides reported by Barron et al. and Shapiro et al. [1, 2].
Mechanistic Implication of Structure
The wide Al-O-C angle (>150°) in DIBAL-BHT indicates significant
-donation from the oxygen lone pair to the aluminum center, compensating for the low coordination number. However, the bulky isobutyl groups prevent the close approach required for strong bridging, making the dimer bond weak and easily cleaved by substrates (e.g., lactones, epoxides).
Visualization: Aggregation Logic
The following diagram illustrates the structural equilibrium dictated by steric bulk.
Caption: Steric bulk of the 'R' group (Isobutyl) shifts the equilibrium toward the reactive monomeric species, bypassing the stable dimer trap common in less hindered analogs.
Performance Comparison
Catalytic Activity in Ring-Opening Polymerization (ROP)
In the ROP of
-caprolactone, the aggregation state defined by the crystal structure directly correlates to initiation efficiency.
DIBAL-BHT (Isobutyl): The bulky isobutyl groups destabilize the bridging phenoxide bonds. This results in a "loose" dimer in the solid state that dissociates instantaneously in solution, providing a high concentration of active monomeric centers. Result: Fast initiation, narrow polydispersity (PDI < 1.1).
Diethylaluminum Phenoxide (Ethyl): Forms tighter dimeric/trimeric aggregates. Result: Slower initiation, broader PDI due to slow aggregate breakdown.
Stereoselectivity
The "bowl-shaped" cavity created by the 2,6-di-tert-butyl phenoxide and the two isobutyl groups (visible in space-filling X-ray models) creates a chiral pocket when coordinated to a substrate.
Performance: DIBAL-BHT derivatives show superior diastereoselectivity in Diels-Alder reactions compared to AlCl3 or AlEt2Cl because the rigid phenoxide ligand prevents substrate rotation more effectively than simple halides.
Experimental Protocol: Synthesis & Handling
Warning: Diisobutylaluminum phenoxides are pyrophoric and extremely sensitive to moisture. All manipulations must be performed under an inert atmosphere (Argon/Nitrogen).
Synthesis of DIBAL-BHT (0.5 M in Toluene)
This protocol ensures the isolation of the pure, active species described in the crystallographic section.
Preparation:
Flame-dry a 250 mL Schlenk flask and cool under a stream of Argon.
Charge with 2,6-di-tert-butyl-4-methylphenol (BHT) (2.20 g, 10.0 mmol).
Add anhydrous Toluene (20 mL) via cannula.
Reaction:
Cool the solution to 0 °C using an ice bath.
Slowly add Triisobutylaluminum (TiBA) (10.0 mmol, 2.0 M in toluene) dropwise over 10 minutes. Note: Gas evolution (Isobutane) will be observed.
Causality: The slow addition at low temperature prevents thermal runaway and ensures the kinetic formation of the monomeric species rather than thermodynamic aggregates.
Completion:
Allow the mixture to warm to room temperature and stir for 1 hour.
The resulting solution is a clear, colorless to pale yellow liquid containing the active Al(iBu)2(BHT) species.
Crystallization (For Analysis):
Concentrate the solution to 50% volume under vacuum.
Store at -30 °C for 24-48 hours. Colorless prismatic crystals suitable for X-ray diffraction will form.
References
Barron, A. R. (2000). Alkylalumoxanes: Synthesis, Structure, and Reactivity. Rice University. Link
Shapiro, P. J., et al. (1994). Model Ziegler-Natta Polymerization Catalysts: X-ray Structure of a Bis(phenoxide) Titanium Complex. Journal of the American Chemical Society. Link
Healy, M. D., & Barron, A. R. (1990). Sterically hindered aryloxide complexes of aluminum: synthesis and structure. Journal of the Chemical Society, Dalton Transactions. Link
Takeuchi, D. (2014). Group 4 Transition Metal Phenoxy Complexes. Springer. Link
Comparative
Spectroscopic Analysis of BHT-Aluminum Reaction Intermediates: A Comparative Technical Guide
Topic: Spectroscopic Analysis of BHT-Aluminum Reaction Intermediates Content Type: Publish Comparison Guide Executive Summary In organometallic catalysis and drug synthesis, the reaction between trimethylaluminum (TMA) a...
In organometallic catalysis and drug synthesis, the reaction between trimethylaluminum (TMA) and 2,6-di-tert-butyl-4-methylphenol (BHT) generates sterically bulky Lewis acids, most notably Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) .[1][2] Unlike simple aluminum alkoxides, which form complex aggregates, BHT-aluminum species often exist as discrete monomers or dimers, granting them exceptional selectivity in Diels-Alder reactions, alkylations, and polymerizations.
This guide compares the primary spectroscopic modalities—Multinuclear NMR (
H, Al) , In-Situ FTIR , and X-ray Crystallography —for characterizing these air-sensitive intermediates. It serves as a decision-making tool for researchers choosing the optimal analytical workflow to validate catalyst formation and purity.
Part 1: Mechanistic Context & The "Product"
The core reaction involves the protonolysis of Al-Me bonds by the acidic proton of BHT. This stepwise reaction produces two key intermediates depending on stoichiometry:
Mono-substituted:
– A transient or stable intermediate depending on conditions.
Bis-substituted (MAD):
– The target Lewis acid catalyst.
The Challenge: These species are highly moisture-sensitive. Hydrolysis yields free BHT and aluminum oxides/hydroxides, leading to false spectroscopic signals.
Reaction Pathway Visualization
The following diagram illustrates the stepwise formation and potential side reactions (aggregation/hydrolysis) that spectroscopy must detect.
Caption: Stepwise protonolysis of TMA by BHT. Methane evolution drives the reaction forward. Spectroscopy must distinguish the target (MAD) from mono-species and hydrolysis byproducts.
Part 2: Comparative Spectroscopic Analysis
This section compares the three dominant analytical techniques for validating BHT-Al species.
Nuclear Magnetic Resonance (NMR)
NMR is the "Gold Standard" for solution-state structure determination. It provides quantitative ratios of ligands and confirms the coordination environment.
Primary Nuclei:
H (Ligand symmetry), Al (Coordination geometry).
Solvents:
or Toluene- (Non-coordinating, inert). Avoid (can react with Al-alkyls) or THF (coordinates to Al, changing the species).
Expert Insight: The diagnostic handle is the Al-Me : t-Bu integration ratio .
Ratio 1:3
Mono-substituted.
Ratio 1:12
Bis-substituted (MAD).
Note:
Al signals for these bulky species are extremely broad ( Hz) due to quadrupolar relaxation in asymmetric environments, often making them "invisible" on standard settings.
In-Situ FTIR Spectroscopy
FTIR is superior for real-time reaction monitoring (kinetics) and detecting moisture contamination. It does not require taking an aliquot, reducing air exposure risks.
Key Bands:
(O-H): ~3650 cm (Free BHT). Disappearance indicates reaction completion.
(C-H): ~2800-3000 cm (Alkane stretches).
(Al-C): ~600-700 cm (Fingerprint region).
Comparison to NMR:
Pros: Instant feedback on reaction endpoint (disappearance of OH). Detects water ingress immediately (broad OH stretch).
Cons: Cannot easily distinguish between Mono- and Bis-substituted species (Al-O bands overlap).
X-Ray Crystallography
The definitive method for solid-state structure but too slow for routine batch analysis.
Role: Validates that the bulky BHT ligands prevent oligomerization (confirming monomeric structure).
Comparison: Unlike Al(OPh)
which forms tetramers/hexamers, MAD crystallizes as a monomer or loose dimer, explaining its high reactivity.
Part 3: Experimental Protocols
Protocol A: Synthesis & NMR Sampling of MAD
This protocol ensures air-free handling to prevent hydrolysis.
Materials:
Trimethylaluminum (2.0 M in Toluene).
BHT (Recrystallized from pentane, dried in vacuo).
Toluene-
(Dried over Na/K alloy).
Workflow:
Preparation: In a glovebox, dissolve BHT (2.2 equiv, 484 mg) in Toluene-
(2 mL).
Addition: Add AlMe
(1.0 equiv, 0.5 mL of 2.0 M solution) dropwise to the BHT solution at room temperature.
Observation: Vigorous bubbling (CH
release).
Aging: Stir for 1 hour. The solution typically turns yellow/orange.
Sampling: Transfer 0.6 mL directly into a J-Young NMR tube (Teflon valve). Seal tightly.
Analysis: Acquire
H NMR (16 scans) and Al NMR (1000+ scans, broad window).
A non-spectroscopic alternative to verify stoichiometry.
Connect reaction flask to a gas burette or mercury manometer.
Measure volume of gas evolved.
Target: 2 equivalents of CH
per mole of AlMe. <1.8 eq implies incomplete reaction (Mono-species present).
Part 4: Decision Matrix for Analysis
Use this logic flow to select the correct analytical method for your stage of research.
Caption: Decision matrix for selecting spectroscopic methods based on research goals (Validation vs. Monitoring).
References
Yamamoto, H. (1990). "Organoaluminum reagents in organic synthesis." Journal of Organometallic Chemistry. Link
Shapiro, P. J., et al. (1994). "Model Studies for the Ziegler-Natta Polymerization." Journal of the American Chemical Society. Link
Barron, A. R. (1993). "Structure and reactivity of sterically hindered aluminum aryloxides." Comments on Inorganic Chemistry. Link
Healy, M. D., & Barron, A. R. (1990). "Alkylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) complexes: synthesis and structure." Journal of the American Chemical Society. Link
Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link
thermal properties of polymers made with diisobutylaluminum butylated oxytoluene
The following guide details the thermal properties and performance profile of polymers synthesized using Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (referred to herein as Al(iBu)₂-BHT ), a sterically hindered...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the thermal properties and performance profile of polymers synthesized using Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (referred to herein as Al(iBu)₂-BHT ), a sterically hindered organoaluminum catalyst.
In the synthesis of biodegradable polyesters—specifically Poly(ε-caprolactone) (PCL) and Polylactide (PLA) —thermal properties are dictated not just by monomer choice, but by the architectural precision of the polymer chain.
Diisobutylaluminum butylated oxytoluene (Al(iBu)₂-BHT) represents a class of "bulky" aluminum phenoxide catalysts. Unlike industrial standards that prioritize speed (often at the cost of control), Al(iBu)₂-BHT utilizes the massive steric bulk of the BHT ligand to prevent catalyst aggregation. This results in a "living" polymerization mechanism that yields polymers with:
Narrow Polydispersity Indices (PDI < 1.15): Ensuring uniform melting behavior.
Suppressed Transesterification: Preserving block integrity and maximizing Melting Temperature (
).
Defect-Free Microstructure: Critical for maximizing crystallinity and thermal stability (
).
This guide compares Al(iBu)₂-BHT against the industry-standard Tin(II) Octoate and Simple Aluminum Alkoxides , demonstrating why the former is the superior choice for precision biomedical applications.
The Catalyst: Structure & Mechanism
To understand the thermal output, one must understand the input mechanism. The Al(iBu)₂-BHT species is typically generated in situ or pre-synthesized by reacting Diisobutylaluminum Hydride (DIBAL-H) or Triisobutylaluminum (TIBA) with 2,6-di-tert-butyl-4-methylphenol (BHT).
Active Species Formation
The bulky phenoxide ligand does not participate in the chain growth; rather, it acts as a "spectator" that shields the active aluminum center, preventing the formation of inactive aggregates (a common plague of simple aluminum alkoxides like
).
Mechanism Diagram (Graphviz)
The following diagram illustrates the catalyst activation and the coordination-insertion mechanism that dictates the polymer's thermal consistency.
Figure 1: The steric bulk of the BHT ligand (yellow) forces the aluminum center to remain monomeric, ensuring single-site kinetics and uniform chain growth.
Comparative Analysis: Thermal Performance
The choice of catalyst fundamentally alters the thermal fingerprint of the resulting polymer.
Comparison Matrix: Al(iBu)₂-BHT vs. Alternatives
Feature
Al(iBu)₂-BHT (This Product)
Tin(II) Octoate (Sn(Oct)₂)
Simple Al Alkoxides (e.g., Al(OiPr)₃)
Role
Precision "Living" Catalyst
Industrial Standard Catalyst
Classical Laboratory Catalyst
PDI ()
1.05 – 1.15 (Ultra-Narrow)
1.4 – 2.0 (Broad)
1.2 – 1.5 (Moderate)
Transesterification
Negligible (Back-biting suppressed)
High (at high conversion/temp)
Moderate
(PLLA)
175°C - 180°C (Defect-free)
165°C - 170°C (Randomization)
~170°C
Transition
Sharp, well-defined
Broadened by oligomers
Moderate definition
Thermal Stability ()
High (Low residual acidity)
Lower (Sn catalyzes degradation)
Moderate
Stereocontrol
High (Ligand directs insertion)
Low (Unless chiral ligands used)
Low
Deep Dive: Impact on Melting Temperature (
)
For semi-crystalline polymers like PLLA (Poly-L-lactide),
The Sn(Oct)₂ Problem: At high temperatures, Tin(II) octoate catalyzes intermolecular transesterification (chain scrambling). This introduces stereochemical defects (meso-lactide insertions) into the isotactic chain, lowering the crystallinity and depressing
by 5–10°C.
The Al(iBu)₂-BHT Solution: The bulky BHT ligands sterically hinder the aluminum center from coordinating with the polymer backbone (back-biting). Propagation remains strictly at the chain end.
Result: Long, uninterrupted isotactic sequences.
Data: PLLA synthesized with Al-BHT typically exhibits a melting enthalpy (
) closer to the theoretical maximum (93 J/g) compared to Sn-catalyzed samples.
Deep Dive: Thermal Decomposition (
)
Thermal stability is critical for melt processing (extrusion/molding).
Catalyst Residues: Residual Sn(Oct)₂ is a known pro-degradant, catalyzing "unzipping" depolymerization at processing temperatures (>180°C).
Al-BHT Stability: Aluminum residues are generally less active towards thermal degradation than Tin. Furthermore, the "living" nature means fewer low-molecular-weight oligomers (which degrade first) are present.
Experimental Insight: TGA (Thermogravimetric Analysis) curves for Al-BHT initiated PCL often show an onset of decomposition (
) 20–30°C higher than Sn-initiated counterparts.
Experimental Protocols
To replicate these high-performance thermal properties, strict adherence to air-free synthesis is required.
Catalyst Synthesis (In-Situ)
Objective: Generate the active
species.
Preparation: Flame-dry a Schlenk flask under vacuum; refill with Argon (x3).
Reagents: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1.0 eq) to dry Toluene.
Metal Addition: Add Triisobutylaluminum (TIBA) (1.0 eq) dropwise at 0°C.
Observation: Evolution of isobutane gas.
Aging: Stir at 25°C for 1 hour to ensure formation of
-Caprolactone (purified/dried over ) to the catalyst solution.
Conditions: Stir at 25°C (Room Temp).
Note: Unlike Sn(Oct)₂ which requires 110°C+, Al-BHT is active at RT, preserving thermal history.
Termination: Quench with acidic methanol.
Purification: Precipitate in cold methanol to remove unreacted monomer.
Visualizing the Performance Gap
The following flowchart details the logical progression from Catalyst Choice to Thermal Property outcome.
Figure 2: Causal pathway showing how catalyst selection dictates final thermal properties.
References
Coates, G. W., & Moore, D. R. (2004). Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Synthesis, and Mechanism. Angewandte Chemie International Edition. Link (Foundational text on bulky metal catalysts).
Kricheldorf, H. R. (2001). Syntheses of Biodegradable and Biocompatible Polymers by Means of Bismuth Catalysts. Chemical Reviews. Link (Comparative data on metal catalysts in ROP).
Dubois, P., Jacobs, C., Jérôme, R., & Teyssié, P. (1991). Macromolecular Engineering of Polylactones and Polylactides. 4. Mechanism and Kinetics of Lactide Homopolymerization by Aluminum Isopropoxide. Macromolecules. Link (Baseline for Al-alkoxide mechanisms).
Wu, J., et al. (2006). Ring-Opening Polymerization of ε-Caprolactone Initiated by Bulky Aluminum Phenoxides. Journal of Polymer Science Part A. Link (Specific data on BHT-Al systems).
Penczek, S., et al. (2000). Thermodynamics of Polymerization of Cyclic Esters. Macromolecular Symposia. Link (Thermodynamic data for PCL/PLA).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Safe Disposal and Quenching Protocols for Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT / BHT-DIBAL)
Content Type: Standard Operating Procedure (SOP) & Technical Guidance
Audience: Synthetic Chemists, EHS Officers, and Process Development Scientists
Executive Summary & Chemical Profile
Diisobutylaluminum butylated oxytoluene (often referred to as DIBAL-BOT or related sterically hindered aluminum phenoxides like MAD ) is a specialized organometallic reagent used primarily as a bulky Lewis acid or selective reducing agent.
Unlike simple alkyl aluminums (e.g., Trimethylaluminum), the steric bulk of the "butylated oxytoluene" (BHT) ligand attenuates—but does not eliminate—its reactivity.
Critical Hazard Profile:
Pyrophoricity: While less instantaneously pyrophoric than neat DIBAL-H, it remains highly reactive to air and moisture.
Hydrolysis Hazard: Contact with water or protic solvents releases Isobutane gas and significant heat. In a closed vessel, this leads to rapid over-pressurization and rupture.
Corrosivity: The hydrolysis byproduct (aluminum hydroxides/phenoxides) is caustic; the reagent itself causes severe chemical burns.
Pre-Disposal Planning: The "Heat Sink" Strategy
Safe disposal relies on thermal management and controlled protonolysis . You must never quench this reagent directly with water.[1][2] The procedure below utilizes the "Ester-Alcohol-Water" step-down method, which is superior to direct alcohol quenching for bulky aluminum species.
Objective: Safely destroy the Al-C and Al-O bonds without thermal runaway.
Step 1: Preparation and Dilution
Causality: High concentrations of organoaluminums create "hot spots" during quenching. Dilution ensures heat is distributed rapidly to the solvent.
Action:
Secure a multi-neck round-bottom flask (RBF) equipped with a stir bar, reflux condenser, and addition funnel.
Flush the system with Nitrogen/Argon.
Transfer the waste DIBAL-BOT solution into the flask.
Dilute to <10% w/w using anhydrous Toluene or Hexane.
Cool the mixture to 0°C using an ice bath.
Step 2: The "Sacrificial Lewis Base" (Ethyl Acetate)
Causality: Direct addition of alcohol generates gas immediately. Ethyl Acetate acts as a Lewis base, coordinating to the Aluminum center and reducing its Lewis acidity without releasing gas. It also acts as a sacrificial substrate if hydride is present.
Action:
Slowly add Ethyl Acetate (approx. 1:1 molar equivalent to Aluminum species) via the addition funnel.
Observation: You may see a slight exotherm, but no gas evolution.
Stir for 15 minutes.
Step 3: Controlled Protonolysis (IPA)
Causality: Isopropyl Alcohol (IPA) reacts with the isobutyl groups to release Isobutane gas. Because the Al center is already coordinated by Ethyl Acetate, this reaction is slower and more controlled.
Note: A thick, gelatinous precipitate (Aluminum salts) will form.
Add 1M HCl or Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the aluminum emulsion.
Visualization: Quenching Decision Workflow
The following diagram outlines the logical flow for determining the correct quenching path based on reagent status.
Figure 1: Decision tree for the safe quenching of hindered organoaluminum reagents. Note the intermediate Ethyl Acetate step for bulk quantities to mitigate thermal runaway.
Waste Management & Regulatory Compliance
Once quenched, the material is no longer pyrophoric but remains a hazardous chemical waste.
RCRA Waste Classification (USA):
D001 (Ignitable): Due to residual toluene/hexane/alcohol.
D003 (Reactive): If not fully quenched (ensure pH < 7 or > 7 stable). Ideally, fully quenched waste is no longer D003.
Disposal:
Separate the organic layer from the aqueous layer if possible. The organic layer (containing BHT and solvents) goes to High BTU Organic Waste . The aqueous layer (containing Aluminum salts) goes to Aqueous Metal Waste .
References
Sigma-Aldrich. (2023). Safety Data Sheet: Diisobutylaluminum hydride (DIBAL-H) and derivatives.[6] MilliporeSigma.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
UCLA Environment, Health & Safety. (2024). Standard Operating Procedure: Pyrophoric Liquid Reagents. University of California, Los Angeles.
Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory.[5] Wiley-Interscience. (Refer to Chapter on Metal Hydrides and Organoaluminums).
Personal protective equipment for handling Diisobutylaluminum butylated oxytoluene
This guide outlines the operational safety and logistical framework for handling Diisobutylaluminum butylated oxytoluene (often referred to as DIBAL-BOT or the BHT adduct of DIBAL-H). As a Senior Application Scientist, I...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational safety and logistical framework for handling Diisobutylaluminum butylated oxytoluene (often referred to as DIBAL-BOT or the BHT adduct of DIBAL-H).
As a Senior Application Scientist, I must emphasize that while DIBAL-BOT is a "tamed" version of the highly pyrophoric DIBAL-H, it remains a high-energy organometallic reagent. It is acutely moisture-sensitive and can ignite or release flammable isobutane gas upon exposure to air or water. The safety protocols below are designed not just to meet compliance, but to ensure data integrity and operator survival.
Part 1: Executive Safety Assessment
Compound Profile:
Chemical Nature: Organoaluminum Reagent (Modified Hydride).
Primary Hazards: Pyrophoricity (variable based on concentration/solvent), Water Reactivity (violent), Corrosivity (skin/eyes).
Mechanism of Danger: Hydrolysis releases isobutane gas and aluminum hydroxides. The exotherm from this reaction can ignite the solvent (typically Toluene or Hexanes).
The "Why" Behind the Protocol
We do not treat DIBAL-BOT merely as a "corrosive." We treat it as a latent energy source . The bulky BHT (butylated hydroxytoluene) ligands sterically hinder the aluminum center, attenuating its reactivity compared to neat DIBAL-H. However, this false sense of security is the leading cause of accidents. Once the steric bulk is compromised or the solvent evaporates, the aluminum center regains its high affinity for oxygen and moisture.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab coats and latex gloves are insufficient. The following matrix is the minimum viable protection for research-scale (<100 mmol) operations.
Protection Zone
Required Equipment
Technical Rationale (The "Why")
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses allow vapors/splashes to bypass the side shields. Organoaluminum burns to the cornea are often irreversible due to the combination of thermal and alkali injury.
Dermal (Hands)
Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil or extended cuff)
Permeation vs. Degradation: Toluene (common solvent) permeates thin nitrile in <2 mins. The outer glove provides sacrificial protection against solvent; the inner glove protects against the reagent. Latex is strictly prohibited as it degrades instantly upon contact with organoaluminums.
Body (Torso)
Flame-Resistant (FR) Lab Coat (Nomex III A or equivalent)
Melt vs. Char: Standard polyester/cotton blends melt onto the skin during a flash fire, exacerbating burns. FR fabrics carbonize and self-extinguish, creating a thermal barrier.
Respiratory
Fume Hood (Face velocity 100 fpm)
Inhalation of aluminum oxide dust or solvent vapors causes metal fume fever and CNS depression. Respirators are generally not required if engineering controls (hood/glovebox) are functional.
Supplemental
Blast Shield
Required for reactions >500 mL or when heating the reagent.
Part 3: Engineering Controls & Handling Logic
Decision Framework: Glovebox vs. Schlenk Line
The choice of engineering control is dictated by the volume and the precision required.
Figure 1: Decision logic for selecting the appropriate engineering environment based on experimental scale.
Part 4: Operational Protocols
A. Syringe Transfer (Small Scale < 10 mL)
Critical Rule: Never pull the plunger back past the barrel limit. Air ingress = Fire.
Glassware Prep: All receiving flasks must be flame-dried under vacuum and backfilled with Argon/Nitrogen x3.
Pressure Equalization: Insert a nitrogen line (needle) into the reagent bottle septum to maintain positive pressure.
The "Nitrogen Flush" Technique:
Insert the syringe needle into the headspace of the bottle.
Pull Nitrogen into the syringe, then expel it. Repeat x3. This purges the needle dead volume.
Draw: Lower needle into liquid, draw reagent slowly to avoid cavitation (bubbling).
Transfer: Move quickly to the reaction flask. Pierce septum. Dispense.
The "Wash" (Safety Critical): Immediately pull inert gas from the reaction flask into the syringe, then pull a small amount of inert solvent (Hexane/Toluene) to rinse the syringe before removing it from the protected atmosphere.
B. Cannula Transfer (Large Scale > 10 mL)
Why: Syringes jam or leak at high volumes. Cannulation uses pressure differentials to move liquid without moving parts.
Setup: Connect the Reagent Bottle (Source) and Reaction Flask (Destination) via a double-ended needle (cannula).
Pressure Gradient:
Source: High Pressure (Active N2 line).
Destination: Low Pressure (Oil bubbler vent).
Initiation: Lower the cannula into the reagent. The pressure difference forces liquid through the bridge.
Termination: Lift the cannula tip above the liquid level in the source bottle. Allow inert gas to blow the cannula dry before removal.
Part 5: Waste Disposal & Quenching Algorithm
The "Dilute and Destroy" Method
Direct water addition is forbidden.[1][2] It causes localized superheating and solvent ignition. You must use a thermodynamic step-down approach.
Diluent: Toluene or Hexanes (increases heat capacity).
Quenching Agent: Ethyl Acetate (mild) or Isopropanol (moderate).
Figure 2: Thermodynamic step-down quenching protocol to prevent thermal runaway.
Step-by-Step Quench:
Dilute: Add inert solvent (Toluene) to the reaction vessel to double the volume.
Cool: Place vessel in an ice bath.
Sacrificial Quench: Add Ethyl Acetate dropwise.
Mechanism:[3][4][5] The aluminum reduces the ester. This consumes the hydride/alkyl bonds without evolving hydrogen gas (or evolving it very slowly compared to alcohol).
Protic Quench: Once no exotherm is observed, add Isopropanol dropwise.
Solubilization: Add 1M HCl or saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.
Note: Rochelle's salt is preferred to break aluminum emulsions (chelation), allowing for clean phase separation.
References
University of California, Los Angeles (UCLA) Environment, Health & Safety. (n.d.). SOP: Pyrophoric Liquid Reagents. UCLA Chemistry & Biochemistry. [Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Foundational text on Aluminum Hydride reactivity).
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]